Bace-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-N-(6-phenylmethoxy-1H-benzimidazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2/c23-15-6-9-20-24-19(12-28(20)11-15)21(29)27-22-25-17-8-7-16(10-18(17)26-22)30-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,25,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBUEKXIUDQBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(N3)NC(=O)C4=CN5C=C(C=CC5=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bace-IN-1: A Technical Guide to its Mechanism of Action as a BACE1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Bace-IN-1, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. This document outlines the core mechanism of BACE1, the inhibitory action of this compound, relevant quantitative data, and detailed experimental protocols for assessing BACE1 inhibition.
The Role of BACE1 in the Amyloid Cascade
Beta-secretase 1 (BACE1) is a type I transmembrane aspartyl protease that plays a crucial, rate-limiting role in the production of amyloid-beta (Aβ) peptides.[1][2] In the amyloidogenic pathway, BACE1 initiates the cleavage of the amyloid precursor protein (APP), a ubiquitously expressed transmembrane protein.[3][4] This initial cleavage generates a soluble extracellular fragment (sAPPβ) and a membrane-bound C-terminal fragment known as C99.[3] The C99 fragment is subsequently cleaved by the γ-secretase complex, leading to the generation of Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.[4] The Aβ42 isoform is particularly prone to aggregation, forming the amyloid plaques that are a pathological hallmark of Alzheimer's disease.[1]
Given its pivotal role in initiating Aβ production, the inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ levels in the brain and potentially slowing the progression of Alzheimer's disease.
This compound: A Potent Imidazo[1,2-a]pyridine-based BACE1 Inhibitor
This compound, also identified as Compound 13 in some literature, is a substituted imidazo[1,2-a]pyridine derivative that acts as a potent inhibitor of BACE1.[5] Its mechanism of action involves binding to the active site of the BACE1 enzyme, thereby preventing the cleavage of APP and reducing the subsequent production of Aβ peptides.
Quantitative Data
The inhibitory potency of this compound against the BACE1 enzyme has been quantified, demonstrating its high affinity and efficacy.
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| This compound (Compound 13) | BACE1 | Enzymatic Assay | 5.4 | Reported to have improved selectivity over Cathepsin D (CatD) and good bioavailability. |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of BACE1 inhibitors. Below are representative protocols for both enzymatic and cell-based assays to determine the efficacy of compounds like this compound.
BACE1 Enzymatic Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay, a common method for measuring BACE1 activity in a purified system.[1][6][7]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the BACE1 FRET substrate in Assay Buffer.
-
Prepare a series of dilutions of this compound in Assay Buffer containing a constant percentage of DMSO (e.g., 2%). Include a DMSO-only control.
-
Prepare a 2X solution of recombinant human BACE1 enzyme in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the this compound dilution (or DMSO control).
-
Add 25 µL of the 2X BACE1 FRET substrate solution to each well.
-
Initiate the reaction by adding 25 µL of the 2X BACE1 enzyme solution to each well. The final reaction volume is 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., excitation at 320 nm and emission at 405 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Aβ Reduction Assay
This protocol outlines a method to assess the ability of a BACE1 inhibitor to reduce the production of Aβ in a cellular context.[8]
Materials:
-
A cell line that overexpresses human APP (e.g., HEK293-APP or SH-SY5Y-APP).
-
Cell culture medium and supplements.
-
This compound (or other test inhibitors) dissolved in DMSO.
-
Lysis buffer.
-
Aβ ELISA (Enzyme-Linked Immunosorbent Assay) kit specific for Aβ40 or Aβ42.
-
BCA protein assay kit.
Procedure:
-
Cell Culture and Treatment:
-
Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle (DMSO) control.
-
-
Sample Collection:
-
Incubate the cells with the inhibitor for a specific period (e.g., 24-48 hours).
-
After incubation, collect the conditioned medium from each well.
-
Lyse the cells in lysis buffer and collect the cell lysates.
-
-
Aβ Quantification (ELISA):
-
Centrifuge the conditioned medium to remove any cellular debris.
-
Perform an ELISA on the conditioned medium to quantify the amount of secreted Aβ40 or Aβ42, following the manufacturer's instructions.
-
-
Protein Normalization:
-
Determine the total protein concentration in the cell lysates using a BCA assay.
-
Normalize the Aβ concentrations from the ELISA to the total protein concentration of the corresponding cell lysate to account for any differences in cell viability or number.
-
-
Data Analysis:
-
Calculate the percent reduction in Aβ production for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value for cellular Aβ reduction by plotting the percent reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.
Experimental Workflow
Caption: Workflow for enzymatic and cellular BACE1 inhibitor assays.
Mechanism of Action
Caption: this compound binds to the BACE1 active site, inhibiting its function.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. takara.co.kr [takara.co.kr]
- 3. researchgate.net [researchgate.net]
- 4. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Technical Guide to the Discovery and Synthesis of BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, a prominent class of therapeutic candidates for Alzheimer's disease. The content delves into the scientific rationale for BACE1 inhibition, methodologies for inhibitor discovery and development, detailed synthesis protocols, and the quantitative evaluation of these compounds.
Introduction: BACE1 as a Therapeutic Target in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the pathogenesis of AD.[2] BACE1, also known as β-secretase, is a key enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1][3][4]
BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[3][4] By inhibiting BACE1, the initial and rate-limiting step in Aβ production can be blocked, thereby reducing the formation of Aβ peptides and their subsequent aggregation into plaques.[1][5] This makes BACE1 a prime therapeutic target for the development of disease-modifying drugs for Alzheimer's disease.[1][6]
Discovery of BACE1 Inhibitors: A Representative Workflow
The discovery of potent and selective BACE1 inhibitors has been a major focus of pharmaceutical research. The general workflow for discovering and developing these inhibitors involves several key stages, from initial hit identification to lead optimization and clinical candidate selection.
Synthesis of a Representative BACE1 Inhibitor
Numerous BACE1 inhibitors have been synthesized and evaluated. One notable example that progressed to clinical trials is Verubecestat (MK-8931). While the specific compound "BACE-IN-1" is not prominently documented in the scientific literature, the synthesis of Verubecestat serves as a representative example of the chemical strategies employed to create potent BACE1 inhibitors.
A gram-scale synthesis for a similar class of oxazine-based BACE1 inhibitors has been described, highlighting key chemical transformations.[7] A crucial step in these syntheses often involves the diastereoselective addition of a methyl group to a cyclic sulfamidate imine and an intramolecular amidine formation to construct the core oxazine ring.[7]
Note: The following is a generalized representation of a synthetic route for an oxazine-class BACE1 inhibitor, inspired by published methods.[7] For the exact, detailed synthesis of a specific proprietary compound, the primary literature from the developing organization should be consulted.
Generalized Synthetic Scheme:
-
Strecker Synthesis: Starting from a substituted acetophenone, an amino acid is prepared via the classical Strecker synthesis.[7]
-
Morpholinedione Formation: The resulting amino acid is then converted into a morpholinedione.[7]
-
Chiral Resolution: The morpholinedione is resolved into its individual enantiomers using chiral chromatography.[7]
-
Trifluoromethyl Group Introduction: The key trifluoromethyl group is introduced, for instance, by the addition of the Ruppert-Prakash reagent.[7]
-
Oxazine Ring Formation: A series of reactions, including halogenation and reduction, leads to the formation of the morpholin-3-one core.[7]
-
Final Modifications: Subsequent steps involve the addition of other necessary functional groups to complete the synthesis of the final inhibitor.
Quantitative Data for BACE1 Inhibitors
The potency and selectivity of BACE1 inhibitors are critical for their therapeutic potential. This data is typically presented as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).
| Inhibitor | BACE1 IC50 (nM) | BACE1 Ki (nM) | BACE2 IC50 (nM) | Cathepsin D Ki (nM) | Notes |
| Verubecestat (MK-8931) | 13 | 0.8 | 25 | >10,000 | Data from multiple sources. |
| Inhibitor 5a | 3.5 (EC50) | 2 | Not Reported | Not Reported | A potent inhibitor with an N-benzyl-2-oxopiperazinone moiety.[8] |
| Inhibitor 37 | 140 (cell IC50) | 3.2 | Not Reported | Not Reported | A macrocyclic acyl guanidine inhibitor.[2] |
| Inhibitor 33 | 8.1 (cell IC50) | 7.6 | Not Reported | Not Reported | An aminoxazine-based inhibitor.[2] |
IC50 and Ki values can vary depending on the assay conditions.[9][10][11] It is important to consult the primary literature for specific experimental details.
Experimental Protocols: BACE1 Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of a compound against BACE1.
Objective: To measure the IC50 of a test compound for the inhibition of recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Assay Preparation: In the 96-well plate, add the assay buffer, the diluted test compound, and the BACE1 enzyme solution. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. The cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the rates relative to the control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
BACE1 Signaling Pathway and Experimental Visualizations
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway.
This pathway highlights how BACE1 initiates the production of Amyloid-beta, which can then aggregate to form the amyloid plaques characteristic of Alzheimer's disease.[3][4]
Conclusion
The development of BACE1 inhibitors represents a rational, mechanism-based approach to treating Alzheimer's disease. The journey from target identification to a clinical candidate is a complex, multidisciplinary endeavor that relies on a deep understanding of the underlying biology, sophisticated chemical synthesis, and rigorous pharmacological evaluation. While clinical trials of some BACE1 inhibitors have faced challenges, the knowledge gained continues to inform the development of new therapeutic strategies for this devastating disease. This guide provides a foundational understanding of the key technical aspects involved in the discovery and synthesis of BACE1 inhibitors for professionals in the field of drug development.
References
- 1. What are BACE inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 4. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β-Secretase Enzyme BACE in Health and Alzheimer's Disease: Regulation, Cell Biology, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BACE-IN-1 (CAS Number 1310347-50-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BACE-IN-1 (CAS: 1310347-50-2) is a potent, brain-penetrant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key aspartyl protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-β (Aβ) peptides. The accumulation of Aβ peptides in the brain is a central pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, the experimental protocols for its evaluation, and its role within the broader context of BACE1-related signaling pathways.
Core Compound Data
This compound is a small molecule inhibitor designed for high potency against BACE1 and its homolog BACE2.
| Property | Value |
| CAS Number | 1310347-50-2 |
| Molecular Formula | C₁₈H₁₄F₃N₅O₂ |
| Molecular Weight | 389.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (85 mg/mL) |
| BACE1 IC₅₀ (human) | 32 nM |
| BACE2 IC₅₀ (human) | 47 nM |
Table 1: Physicochemical and Biochemical Properties of this compound.[1][2]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic potential by directly inhibiting the enzymatic activity of BACE1. This inhibition disrupts the amyloidogenic processing of APP, thereby reducing the production of Aβ peptides.
The Amyloidogenic Pathway
The primary mechanism of action of this compound is the interruption of the amyloid cascade. BACE1 initiates this cascade by cleaving APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase releases the neurotoxic Aβ peptides. By inhibiting BACE1, this compound prevents the formation of C99, thus reducing the substrate for γ-secretase and ultimately lowering Aβ levels.
Downstream Signaling Consequences of BACE1 Inhibition
Beyond the direct impact on Aβ production, the inhibition of BACE1 can influence other signaling pathways. Research on BACE1 knockout and inhibition models suggests potential effects on pathways involved in neuroinflammation and cellular stress.
Experimental Protocols
The evaluation of this compound's potency and efficacy involves a series of in vitro and in vivo experiments.
In Vitro BACE1 Inhibition Assay (FRET-based)
A common method to determine the IC₅₀ of BACE1 inhibitors is a Fluorescence Resonance Energy Transfer (FRET) assay.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant human BACE1 enzyme and the FRET peptide substrate in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the BACE1 enzyme.
-
Add serial dilutions of this compound to the wells.
-
Initiate the reaction by adding the FRET substrate.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
References
Bace-IN-1 Acetate Free Base (CAS 350228-37-4): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bace-IN-1, a potent, peptide-based inhibitor of β-secretase 1 (BACE1), an enzyme critically implicated in the pathogenesis of Alzheimer's disease. This document consolidates available data on its biochemical activity, proposed mechanism of action, and relevant experimental methodologies.
Core Compound Data
This compound is a synthetic peptide analogue designed to inhibit the enzymatic activity of BACE1. Its chemical identity and key inhibitory data are summarized below.
| Parameter | Value | Reference |
| CAS Number | 350228-37-4 | [1][2] |
| Synonyms | [Asn670, Sta671, Val672]-Amyloid β Peptide (662-675), KTEEISEVN-{Sta}-VAEF | [1][2] |
| Molecular Formula | C73H118N16O27 | [1] |
| Molecular Weight | 1651.81 g/mol | [1] |
| IC50 (β-secretase) | 25 nM | [1][2][3] |
Mechanism of Action: Targeting the Amyloid Cascade
This compound functions as a competitive inhibitor of BACE1, the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides.[4] The accumulation and aggregation of Aβ in the brain are considered central events in the pathophysiology of Alzheimer's disease.[5]
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP) at the β-site. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase releases the neurotoxic Aβ peptides.[5] By binding to the active site of BACE1, this compound prevents the initial cleavage of APP, thereby reducing the production of Aβ peptides.[4]
The signaling pathway below illustrates the role of BACE1 in the amyloid cascade and the inhibitory action of this compound.
Experimental Protocols
While the precise protocol for determining the IC50 of this compound is not publicly detailed, a representative in vitro BACE1 activity assay using a fluorogenic peptide substrate can be described based on established methodologies.[1][6][7]
In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)
This biochemical assay measures the ability of an inhibitor to block the cleavage of a synthetic BACE1 substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 peptide substrate (e.g., based on the "Swedish" mutation of APP, often flanked by a fluorophore and a quencher)[7]
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[8]
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer. Prepare working solutions of BACE1 enzyme and the fluorogenic substrate in Assay Buffer.
-
Assay Setup: To the wells of the 96-well plate, add the BACE1 enzyme solution. Subsequently, add the different concentrations of the this compound dilutions. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or after a fixed incubation period (endpoint assay).[1]
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each concentration of this compound compared to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the general workflow for evaluating a BACE1 inhibitor.
Pharmacokinetic Considerations
-
Poor Oral Bioavailability: Peptides are susceptible to degradation by proteases in the gastrointestinal tract.[2]
-
Limited Blood-Brain Barrier (BBB) Penetration: The size and hydrophilic nature of peptides generally hinder their ability to cross the BBB and reach their target in the central nervous system.[2][9]
-
Short Serum Half-life: Peptides can be rapidly cleared from circulation.[2]
Research into strategies to overcome these limitations for peptide-based BACE1 inhibitors, such as lipid modifications or conjugation to brain shuttle transport systems, is an active area of investigation.[9]
Conclusion
This compound is a potent peptide-based inhibitor of BACE1 with a reported IC50 in the nanomolar range. Its mechanism of action is centered on the direct inhibition of the first enzymatic step in the amyloidogenic pathway, a key target in Alzheimer's disease research. While its in vitro efficacy is clear, the development of peptide-based inhibitors for central nervous system disorders faces significant pharmacokinetic hurdles. The information and protocols provided in this guide are intended to support researchers in the further investigation and characterization of this compound and similar compounds in the pursuit of effective disease-modifying therapies for Alzheimer's disease.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of BACE1 Activity by a DNA Aptamer in an Alzheimer’s Disease Cell Model | PLOS One [journals.plos.org]
- 5. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Potent and Selective BACE-1 Peptide Inhibitors Lower Brain Aβ Levels Mediated by Brain Shuttle Transport - PMC [pmc.ncbi.nlm.nih.gov]
BACE1 Target Engagement: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies used to assess the target engagement of inhibitors against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease. This document details experimental protocols, presents quantitative data from clinical trials, and visualizes key pathways and workflows.
Introduction to BACE1 and Target Engagement
BACE1 is a transmembrane aspartic protease that plays a critical role in the amyloidogenic processing of the amyloid precursor protein (APP). Its enzymatic activity initiates the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. Therefore, inhibiting BACE1 is a key strategy in the development of disease-modifying therapies.
Target engagement assays are crucial for drug development as they confirm that a drug candidate interacts with its intended molecular target in a biologically relevant setting. For BACE1 inhibitors, these assays are essential to demonstrate binding to the BACE1 enzyme and to quantify the extent of target modulation, which is often correlated with downstream biomarker changes, such as the reduction of Aβ peptides in the cerebrospinal fluid (CSF).
Key Target Engagement Methodologies
Several key methodologies are employed to investigate BACE1 target engagement, ranging from in vitro enzymatic assays to in vivo imaging techniques. This section details the experimental protocols for some of the most prominent methods.
BACE1 Enzymatic Activity Assays
These assays directly measure the catalytic activity of BACE1 and are fundamental for the initial screening and characterization of inhibitors. A common method involves the use of a fluorogenic peptide substrate.
Experimental Protocol: Fluorogenic BACE1 Activity Assay [1]
This protocol describes the measurement of BACE1 activity in cell or tissue lysates using a fluorogenic substrate based on the principles of Fluorescence Resonance Energy Transfer (FRET).[1]
Materials:
-
BACE1 Extraction Buffer: Commercial lysis buffer (e.g., Invitrogen FNN0021) supplemented with protease and phosphatase inhibitors.
-
BACE1 Assay Buffer: 0.2 M Sodium Acetate, pH 4.5.
-
BACE1 Substrate: A peptide containing the BACE1 cleavage site flanked by a fluorescent donor and a quencher (e.g., Sigma 565758). Prepare a 250 µM stock solution in DMSO.
-
BACE1 Inhibitor Control: A known BACE1 inhibitor (e.g., Sigma S4562) to serve as a negative control. Prepare a 250 µM stock solution in DMSO.
-
Recombinant BACE1: For positive control.
-
96-well black plates.
-
Fluorescence microplate reader.
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissue samples in ice-cold BACE1 Extraction Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup (in a 96-well black plate):
-
Background Well: 50 µL of BACE1 Assay Buffer.
-
Positive Control Well: 46 µL of BACE1 Assay Buffer + 4 µL of recombinant BACE1.
-
Negative Control Well: 44 µL of BACE1 Assay Buffer + 4 µL of recombinant BACE1 + 2 µL of BACE1 Inhibitor Control.
-
Sample Wells: Add 2-50 µL of lysate to each well and adjust the final volume to 50 µL with BACE1 Assay Buffer.
-
Test Compound Wells: Add the BACE1 inhibitor being tested at desired concentrations to sample wells.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the BACE1 substrate solution to each well.
-
Kinetic Assay: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence intensity (e.g., Ex/Em = 325/393 nm) every 5 minutes for 60 minutes.
-
Endpoint Assay: Incubate the plate at 37°C for 30-60 minutes, protected from light. Stop the reaction by adding a stop solution if required by the kit. Measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
For kinetic assays, determine the reaction rate (slope of the fluorescence intensity versus time).
-
For endpoint assays, compare the fluorescence intensity of inhibitor-treated samples to the untreated control to calculate the percent inhibition.
-
Plot percent inhibition against inhibitor concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Protocol: BACE1 Cellular Thermal Shift Assay (CETSA) [2]
This generalized protocol is based on the successful application of CETSA to BACE1 and other membrane proteins.[2][3]
Materials:
-
HEK293 cells or other suitable cell line expressing BACE1.[4][5]
-
Cell culture medium and reagents.
-
BACE1 inhibitor of interest.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., Tris buffer with 1% NP-40 and protease inhibitors).
-
PCR tubes or plates.
-
Thermocycler.
-
Centrifuge.
-
SDS-PAGE and Western blot reagents.
-
Primary antibody against BACE1.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment:
-
Culture HEK293 cells to ~80% confluency.
-
Treat the cells with the BACE1 inhibitor at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Extraction:
-
Add lysis buffer to the heated cell suspensions.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis (Western Blot):
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Denature the samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for BACE1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BACE1 at each temperature.
-
Normalize the band intensities to a loading control (e.g., GAPDH or actin from unheated samples).
-
Plot the percentage of soluble BACE1 relative to the unheated control against the temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement. The temperature at which 50% of the protein is denatured (Tagg) can be calculated.[2]
-
Positron Emission Tomography (PET) Imaging
PET is a non-invasive in vivo imaging technique that allows for the quantification of target occupancy in the brain. It requires a specific radiolabeled ligand that binds to the target of interest.
Experimental Protocol: In Vivo BACE1 PET Imaging in a Mouse Model [6][7][8][9]
This protocol outlines the general steps for conducting a BACE1 PET imaging study in a mouse model, using a radioligand like [¹⁸F]PF-06684511.[10][11][12]
Materials:
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) or wild-type mice.
-
BACE1 PET radioligand (e.g., [¹⁸F]PF-06684511).
-
BACE1 inhibitor for blocking studies.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET scanner.
-
CT or MRI scanner for anatomical reference.
-
Tail vein catheter.
-
Blood sampling equipment.
Procedure:
-
Radioligand Synthesis:
-
Synthesize the BACE1 PET radioligand (e.g., [¹⁸F]PF-06684511) according to established radiochemical procedures.
-
-
Animal Preparation:
-
Fast the mouse for 4-6 hours before the scan.
-
Anesthetize the mouse with isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Place a catheter in the tail vein for radioligand injection.
-
Position the animal on the scanner bed.
-
-
PET Scan Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Administer the BACE1 inhibitor via an appropriate route (e.g., oral gavage or intravenous injection) at a predetermined time before the radioligand injection for blocking studies.
-
Inject a bolus of the radioligand (e.g., 5-10 MBq of [¹⁸F]PF-06684511) through the tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes.
-
Acquire a CT or MRI scan for anatomical co-registration.
-
-
Blood Sampling and Metabolite Analysis:
-
Collect arterial or venous blood samples at various time points during the scan to measure the concentration of the radioligand in the plasma and to determine the fraction of unchanged parent compound.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the anatomical CT or MRI images.
-
Delineate regions of interest (ROIs) on the anatomical images for different brain regions (e.g., cortex, hippocampus, cerebellum).
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration against time.
-
Perform kinetic modeling of the TACs using the plasma input function to estimate the total distribution volume (VT), which is an indicator of ligand binding.
-
Calculate the target occupancy by the inhibitor using the following formula: Occupancy (%) = [(VT_baseline - VT_blocked) / VT_baseline] x 100
-
Quantitative Data on BACE1 Target Engagement
The following tables summarize quantitative data from clinical trials of several BACE1 inhibitors, demonstrating target engagement through the reduction of Aβ peptides in the cerebrospinal fluid (CSF).
Table 1: CSF Aβ Reduction with Verubecestat (MK-8931) [13][14]
| Dose | Patient Population | CSF Aβ40 Reduction (%) | CSF Aβ42 Reduction (%) | Reference |
| 12 mg (daily) | Mild to Moderate AD | 57 | Similar to Aβ40 | [13] |
| 40 mg (daily) | Mild to Moderate AD | 79 | Similar to Aβ40 | [13] |
| 60 mg (daily) | Mild to Moderate AD | 84 | Similar to Aβ40 | [13] |
| 100 mg (single) | Healthy Volunteers | 75 | Similar to Aβ40 | [13] |
| 550 mg (single) | Healthy Volunteers | 92 | Similar to Aβ40 | [13] |
Table 2: CSF Aβ Reduction with Atabecestat (JNJ-54861911) [15]
| Dose | Patient Population | CSF Aβ Reduction (%) | Reference |
| 5 mg/day | Healthy Elderly | ~50 | [15] |
| 30 mg/day | Healthy Elderly | ~80-85 | [15] |
| 50 mg/day | Healthy Elderly | ~90 | [15] |
| 90 mg/day | Healthy Elderly | ~90-95 | [15] |
Table 3: CSF Aβ Reduction with Umibecestat (CNP520)
| Dose | Patient Population | CSF Aβ Reduction | Reference |
| 15 mg and 50 mg | Healthy Participants (≥60 years) | Robust dose-dependent reduction | [16] |
Table 4: CSF Aβ Reduction with Elenbecestat (E2609) [13]
| Dose | Patient Population | Plasma Aβ(1-X) Reduction (%) | CSF Aβ Reduction (%) | Reference |
| 5 mg (single) | Healthy Participants | 52 | - | [13] |
| 800 mg (single) | Healthy Participants | 92 | - | [13] |
| 25 mg (daily) | Healthy Volunteers | 46.2 | - | [13] |
| 50 mg (daily) | Healthy Volunteers | 61.9 | - | [13] |
| 100 mg (daily) | Healthy Volunteers | 73.8 | - | [13] |
| 200 mg (daily) | Healthy Volunteers | 79.9 | - | [13] |
| 400 mg (MAD study) | Healthy Volunteers | - | Up to 85 | [13] |
Table 5: CSF Aβ Reduction with Lanabecestat (AZD3293)
| Dose | Patient Population | CSF Aβ1-40 Reduction (%) | CSF Aβ1-42 Reduction (%) | Reference |
| 20 mg | Early AD | 58.0 | 51.3 | [10] |
| 50 mg | Early AD | 73.3 | 65.5 | [10] |
Visualization of Pathways and Workflows
This section provides diagrams created using the DOT language to visualize key processes related to BACE1 activity and target engagement studies.
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the two main pathways for APP processing: the non-amyloidogenic pathway initiated by α-secretase and the amyloidogenic pathway initiated by BACE1.
Cellular Thermal Shift Assay (CETSA) Workflow
The diagram below outlines the major steps involved in performing a CETSA experiment to determine BACE1 target engagement.
In Vivo PET Imaging Workflow
This diagram illustrates the key stages of an in vivo PET imaging study to assess BACE1 target occupancy in an animal model.
Conclusion
The methodologies outlined in this guide represent the cornerstone of BACE1 target engagement studies. From initial in vitro enzymatic assays to sophisticated in vivo PET imaging, these techniques provide critical data for the development of BACE1 inhibitors. The quantitative data from clinical trials underscore the successful translation of these preclinical assays to human subjects, demonstrating robust target engagement as evidenced by the significant reduction in CSF Aβ levels. The continued application and refinement of these methods will be instrumental in advancing the next generation of therapies for Alzheimer's disease.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of the cellular thermal shift assay for the detection of intracellular beta-site amyloid precursor protein cleaving enzyme-1 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. AD Model: Beta-Secretase Expression Assay tGFP-BACE1 HEK293 Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 5. innoprot.com [innoprot.com]
- 6. Antibody-Based In Vivo PET Imaging Detects Amyloid-β Reduction in Alzheimer Transgenic Mice After BACE-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody-Based In Vivo PET Imaging Detects Amyloid-β Reduction in Alzheimer Transgenic Mice After BACE-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET Imaging in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. PET imaging of beta-secretase 1 in the human brain: radiation dosimetry, quantification, and test-retest examination of [18F]PF-06684511 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a Novel Positron Emission Tomography (PET) Ligand for Imaging β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) in Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling the dynamics of CSF and plasma Aβ reduction after treatment with JNJ-54861911, a potent oral BACE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BACE1 Inhibitors
A Focus on Preclinical and Clinical Candidates
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β (Aβ) peptides. The development of BACE1 inhibitors has been a significant focus of research, leading to numerous preclinical and clinical candidates. This guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of BACE1 inhibitors, using the preclinical compound NB-360 and the clinical trial candidate Verubecestat (MK-8931) as illustrative examples. While specific data for a compound designated "Bace-IN-1" is not extensively available in public literature, the principles and data presented herein are representative of the broader class of BACE1 inhibitors.
Introduction to BACE1 Inhibition
BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP), the first and rate-limiting step in the amyloidogenic pathway. Inhibition of BACE1 is hypothesized to reduce the production of Aβ peptides, thereby preventing the formation of amyloid plaques, a hallmark of Alzheimer's disease. The development of BACE1 inhibitors has faced challenges, including the need for blood-brain barrier penetration, selectivity over the homologous enzyme BACE2, and potential mechanism-based side effects.[1][2][3]
Pharmacodynamics: Target Engagement and Biological Effects
The primary pharmacodynamic effect of BACE1 inhibitors is the reduction of Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.
In Vitro Potency
The inhibitory activity of these compounds is first characterized in enzymatic and cellular assays.
| Compound | Assay Type | Target | IC50/Ki | Reference |
| BACE1-IN-1 | Enzymatic Assay | Human BACE1 | IC50: 32 nM | (Not available in provided search results) |
| BACE1-IN-1 | Enzymatic Assay | Human BACE2 | IC50: 47 nM | (Not available in provided search results) |
| Verubecestat (MK-8931) | Not Specified | BACE1 | Not Specified | [4] |
| NB-360 | Not Specified | BACE1 | Not Specified | [5][6] |
In Vivo Pharmacodynamics: Aβ Reduction
Preclinical and clinical studies demonstrate the dose-dependent reduction of Aβ following administration of BACE1 inhibitors.
Preclinical Data (NB-360 in APPPS1 Mice)
| Treatment Group | Aβ40 Reduction (Forebrain) | Aβ42 Reduction (Forebrain) | Aβ40 Reduction (Plasma) | Reference |
| NB-360 (2 weeks) | 80% | 80% | 70% | [5] |
Clinical Data (Verubecestat in Healthy Adults and AD Patients)
| Dose (Daily) | CSF Aβ40 Reduction | CSF Aβ42 Reduction | CSF sAPPβ Reduction | Reference |
| 12 mg | 57% | Similar to Aβ40 | Similar to Aβ40 | [1] |
| 40 mg | 79% | Similar to Aβ40 | Similar to Aβ40 | [1] |
| 60 mg | 84% | Similar to Aβ40 | Similar to Aβ40 | [1] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic properties of BACE1 inhibitors are critical for achieving sufficient brain exposure to exert their pharmacodynamic effects.
Clinical Pharmacokinetic Parameters of Verubecestat (MK-8931) in Healthy Japanese Adults
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-∞ (ng·hr/mL) | t1/2 (hr) | Reference |
| 20 mg (single dose) | 137 | 1.0 | 1790 | 20.3 | [4] |
| 100 mg (single dose) | 781 | 1.0 | 11400 | 22.4 | [4] |
| 450 mg (single dose) | 3380 | 1.5 | 54100 | 24.1 | [4] |
| 80 mg (multiple dose) | 1080 | 1.0 | 13100 (AUC0-24) | 26.5 | [4] |
| 150 mg (multiple dose) | 2000 | 1.0 | 25000 (AUC0-24) | 28.1 | [4] |
Note: Data presented are mean values. Cmax = Maximum plasma concentration, Tmax = Time to maximum plasma concentration, AUC = Area under the plasma concentration-time curve, t1/2 = Half-life.
Experimental Protocols
In Vivo Aβ Lowering Study (Preclinical)
Objective: To determine the effect of a BACE1 inhibitor on brain and plasma Aβ levels in a transgenic mouse model of Alzheimer's disease.
Methodology (Based on NB-360 studies):
-
Animal Model: APPPS1 transgenic mice, which overexpress human APP with the Swedish mutation and a mutant presenilin 1.[5]
-
Drug Administration: The BACE1 inhibitor (e.g., NB-360) is formulated into food pellets at a specified concentration (e.g., 0.5 g/kg of chow). Mice are fed ad libitum with the drug-containing or control chow for a defined period (e.g., 2 weeks).[5]
-
Sample Collection: At the end of the treatment period, mice are euthanized. Blood is collected via cardiac puncture for plasma separation. The brain is rapidly excised, and the forebrain is dissected.
-
Aβ Quantification: Brain tissue is homogenized in appropriate buffers to extract soluble Aβ. Soluble Aβ40 and Aβ42 levels in brain homogenates and plasma are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[5]
-
Data Analysis: Aβ levels in the treated group are compared to the vehicle control group to determine the percentage of Aβ reduction.
Clinical Pharmacokinetic and Pharmacodynamic Study
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a BACE1 inhibitor in healthy human subjects.
Methodology (Based on Verubecestat Phase I trials):
-
Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.[1][4]
-
Participants: Healthy adult volunteers.
-
Drug Administration: Participants receive single oral doses of the BACE1 inhibitor (e.g., Verubecestat) or placebo. In the multiple-dose cohorts, participants receive the drug or placebo daily for a specified duration (e.g., 14 days).[1][4]
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after drug administration to determine plasma concentrations of the inhibitor.
-
Pharmacodynamic Sampling: Cerebrospinal fluid (CSF) is collected via lumbar catheter at baseline and at various time points after dosing to measure concentrations of Aβ40, Aβ42, and soluble APPβ (sAPPβ).[1]
-
Bioanalysis: Plasma and CSF drug concentrations are measured using a validated analytical method (e.g., LC-MS/MS). Aβ and sAPPβ levels are quantified using immunoassays.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data. The percentage change from baseline in CSF biomarkers is calculated to assess the pharmacodynamic effect.
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
Caption: The dual pathways of APP processing.
Preclinical BACE1 Inhibitor Evaluation Workflow
Caption: A typical preclinical development workflow.
Clinical Trial Logic for a BACE1 Inhibitor
Caption: The logical progression of clinical trials.
References
- 1. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the BACE1 Inhibitor Verubecestat (MK-8931) in Healthy Japanese Adults: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β-secretase (BACE) inhibitor NB-360 in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Bace-IN-1: A Technical Guide to its Selectivity for BACE1 vs. BACE2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Bace-IN-1, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 2 (BACE2). This compound, also known as BACE2-IN-1 and compound 3l, demonstrates significant preference for BACE2 over its close homolog, BACE1. This document summarizes the quantitative selectivity data, outlines typical experimental methodologies for determining such selectivity, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of this compound
The inhibitory activity of this compound against BACE1 and BACE2 is most precisely described by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme.
| Enzyme | Inhibition Constant (Ki) | Selectivity (Fold) |
| BACE1 | 815.1 nM[1][2] | \multirow{2}{*}{~509-fold for BACE2} |
| BACE2 | 1.6 nM[1][2] |
Note: The selectivity is calculated by dividing the Ki of BACE1 by the Ki of BACE2.
Experimental Protocols: Determining BACE1 and BACE2 Inhibition
While the specific experimental protocol used for the initial characterization of this compound is not publicly available, this section outlines a general and widely accepted methodology for determining the inhibitory activity and selectivity of compounds against BACE1 and BACE2. This protocol is based on a Förster Resonance Energy Transfer (FRET) assay, a common method for measuring protease activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound (e.g., this compound) for recombinant human BACE1 and BACE2.
Materials:
-
Recombinant human BACE1 and BACE2 enzymes
-
Fluorogenic BACE1/BACE2 substrate (e.g., a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., Sodium Acetate buffer, pH 4.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Enzyme Preparation: Recombinant BACE1 and BACE2 are diluted to a final working concentration in the assay buffer.
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A vehicle control (e.g., DMSO) without the inhibitor is also prepared.
-
Assay Reaction:
-
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Incubate the enzyme and compound mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The cleavage of the substrate by the enzyme separates the fluorophore and the quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
The initial reaction rates (slopes of the fluorescence vs. time curves) are calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and its Michaelis constant (Km) for the enzyme.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: BACE1 and BACE2 cleavage pathways of APP and the selective inhibition by this compound.
Experimental Workflow Diagram
Caption: A typical workflow for a FRET-based enzyme inhibition assay.
References
An In-depth Technical Guide to the Role of BACE1 Inhibition in Aβ Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism by which inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), such as the conceptual Bace-IN-1, lead to a reduction in amyloid-beta (Aβ) peptides. The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease (AD).[1][2] BACE1 is the rate-limiting enzyme in the production of Aβ, making it a prime therapeutic target for AD.[1][2][3] This document details the underlying signaling pathways, summarizes quantitative data from preclinical and clinical studies of BACE1 inhibitors, and provides standardized experimental protocols for their evaluation.
The Amyloidogenic Pathway and the Role of BACE1
The production of Aβ peptides is initiated by the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[3][4] BACE1 first cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment known as C99.[1][4] The C99 fragment is then cleaved by γ-secretase, which releases the Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42.[4] The Aβ42 isoform is particularly prone to aggregation and is a major component of the amyloid plaques found in the brains of Alzheimer's patients.[4]
BACE1 is a type I transmembrane aspartyl protease.[1][5] Its activity is optimal in acidic environments, such as those found in the Golgi apparatus and endosomes, where it is primarily localized.[1][4] The inhibition of BACE1 is a direct mechanism to reduce the production of Aβ.[3] By blocking the initial cleavage of APP by BACE1, the formation of the C99 fragment is prevented, thereby halting the amyloidogenic cascade.[3] This shunts APP processing towards the non-amyloidogenic pathway, where it is cleaved by α-secretase.[3]
Quantitative Data on BACE1 Inhibitor Efficacy
While specific data for a compound named "this compound" is not publicly available, the effects of several BACE1 inhibitors have been quantified in preclinical and clinical studies. These data demonstrate the potential for significant Aβ reduction.
| Inhibitor | Model System | Aβ Reduction | Reference |
| Verubecestat | Human CSF (mild-to-moderate AD patients) | ~90% reduction in Aβ | [6] |
| NB-360 | APP51/16 transgenic mice | Almost complete blockage of Aβ generation | [7] |
| Generic BACE1 Inhibitors | Human CSF/plasma (asymptomatic, early, or prodromal AD) | Up to 90% reduction in Aβ | [6] |
Experimental Protocols
The evaluation of BACE1 inhibitors involves a series of in vitro and in cellulo assays to determine their potency, selectivity, and mechanism of action.
This assay measures the direct inhibitory effect of a compound on recombinant BACE1 enzyme activity using a fluorescently labeled substrate.
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., (7-methoxycoumarin-4-yl)-acetyl-SEVNLDAEFRK(2, 4-dinitrophenyl)-RRNH2)[8]
-
Assay buffer (e.g., 25 mM acetate buffer, pH 4.5)[8]
-
BACE1 inhibitor (e.g., this compound) at various concentrations
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the BACE1 inhibitor in the assay buffer.
-
Add 15 µg of solubilized membrane proteins containing BACE1 to each well of the microplate.[8]
-
Add the BACE1 inhibitor dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes at 37°C) to allow for binding to the enzyme.[9]
-
Initiate the reaction by adding 10 µM of the BACE1 FRET substrate to each well.[8]
-
Monitor the increase in fluorescence over time at excitation and emission wavelengths appropriate for the FRET pair (e.g., 320 nm excitation and 420 nm emission).[8]
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
This assay measures the ability of a compound to inhibit Aβ production in a cellular context, typically using cells that overexpress APP.
-
Reagents and Materials:
-
Cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)
-
Cell culture medium and supplements
-
BACE1 inhibitor (e.g., this compound) at various concentrations
-
Cell lysis buffer
-
Aβ ELISA kit (for Aβ40 and Aβ42)
-
-
Procedure:
-
Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the BACE1 inhibitor for a specified period (e.g., 24-48 hours).
-
Collect the conditioned medium from each well.
-
Lyse the cells to measure total protein concentration for normalization.
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using a sandwich ELISA.
-
Normalize the Aβ levels to the total protein concentration.
-
Determine the EC50 value by plotting the percent reduction in Aβ against the logarithm of the inhibitor concentration.
-
Other Signaling Pathways and Considerations
While the primary role of BACE1 in AD is related to Aβ production, it also cleaves other substrates that are involved in various physiological processes.[5] For example, BACE1 has been shown to cleave Neuregulin 1 (NRG1), which is involved in myelination, and Jagged 1 (Jag1), which plays a role in the Notch signaling pathway.[5][10] Therefore, long-term inhibition of BACE1 could potentially have off-target effects. Understanding the full spectrum of BACE1 substrates is crucial for developing safe and effective inhibitors.
References
- 1. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization of APP and BACE-1 approximation in neurons: new insights into the amyloidogenic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE-1 Activity Assay [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BACE1 regulates hippocampal astrogenesis via the Jagged1-Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
BACE-IN-1: A Technical Guide for Investigating the Amyloid Cascade
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BACE-IN-1, a potent inhibitor of Beta-secretase 1 (BACE1), as a tool for studying the amyloid cascade hypothesis in the context of Alzheimer's disease. This document details the mechanism of action, quantitative data, and relevant experimental protocols to facilitate further research and drug development efforts.
Introduction: The Amyloid Cascade and BACE1 Inhibition
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[1] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: BACE1 and γ-secretase. BACE1 initiates this process, making it a key therapeutic target for reducing Aβ production.[2] The inhibition of BACE1 is a promising strategy to slow the progression of Alzheimer's disease.[3] this compound is a high brain penetrant BACE1 inhibitor that serves as a valuable chemical tool for investigating the downstream effects of BACE1 inhibition on the amyloid cascade.[4]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that targets the catalytic activity of BACE1. By binding to the enzyme, it prevents the cleavage of APP, thereby reducing the production of Aβ peptides. This interruption of the amyloidogenic pathway allows for the detailed study of the physiological and pathological roles of Aβ.
Quantitative Data
The following tables summarize the available quantitative data for this compound and provide comparative data for other relevant BACE1 inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | Human BACE1 | 32[4] |
| This compound | Human BACE2 | 47[4] |
Table 2: Comparative In Vitro and Cell-Based Potency of other BACE1 Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 (nM) |
| BACE1-IN-13 | Biochemical | BACE1 | 2.9[5] |
| BACE1-IN-13 | Cell-based (hAβ42) | hAβ42 cells | 1.3[5] |
| Elenbecestat (E2609) | Cell-based | Not Specified | ~7[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing BACE1 inhibitors and can be adapted for use with this compound.
In Vitro BACE1 Inhibition Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on recombinant BACE1 enzyme activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add 10 µL of the BACE1 FRET substrate solution to each well of the microplate.
-
Add 10 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the respective wells.
-
Initiate the reaction by adding 10 µL of the BACE1 enzyme solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Aβ Reduction Assay
This assay determines the ability of this compound to inhibit Aβ production in a cellular context.
Materials:
-
Human neuroblastoma SH-SY5Y cells or other suitable cell line overexpressing APP.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plates
-
Aβ ELISA kit (for Aβ40 or Aβ42) or electrochemiluminescence assay system
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Collect the conditioned media from each well.
-
Lyse the cells and determine the total protein concentration using a BCA assay to normalize for cell viability.
-
Measure the concentration of Aβ40 or Aβ42 in the conditioned media using an ELISA kit or other sensitive immunoassay according to the manufacturer's instructions.
-
Calculate the percent reduction in Aβ levels for each concentration of this compound and determine the IC50 value.
In Vivo Aβ Reduction Study in an Animal Model
This protocol outlines a general procedure to assess the in vivo efficacy of this compound in reducing brain or cerebrospinal fluid (CSF) Aβ levels in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic mouse model (e.g., 5XFAD)
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Anesthesia
-
Tools for CSF collection or brain tissue harvesting
-
Aβ ELISA kit
Procedure:
-
Dose a cohort of transgenic mice with this compound at various concentrations and another cohort with the vehicle control.
-
At a specified time point after dosing (e.g., 3, 6, or 24 hours), anesthetize the mice.
-
Collect CSF via the cisterna magna or another appropriate method.
-
Alternatively, or in addition, perfuse the animals and harvest the brain tissue.
-
Homogenize the brain tissue in an appropriate buffer.
-
Measure the levels of Aβ40 and Aβ42 in the CSF or brain homogenates using an ELISA kit.
-
Compare the Aβ levels in the this compound treated groups to the vehicle control group to determine the percentage of Aβ reduction.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of the amyloid cascade and BACE1 inhibition.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: In Vitro BACE1 Inhibition Assay Workflow.
Caption: Cell-Based Aβ Reduction Assay Workflow.
References
- 1. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 2. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1-IN-1 | BACE | TargetMol [targetmol.com]
- 5. BACE1-IN-13 | Beta-Secretase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: In Vitro BACE1 Inhibition Assay Using BACE-IN-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key aspartyl protease in the amyloidogenic pathway.[1][2] It performs the initial and rate-limiting cleavage of the Amyloid Precursor Protein (APP), leading to the generation of amyloid-β (Aβ) peptides.[1][3][4] The accumulation of these peptides is a central event in the pathogenesis of Alzheimer's Disease (AD). Consequently, BACE1 has emerged as a primary therapeutic target for the development of disease-modifying treatments for AD. This application note provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of BACE1 and to determine the inhibitory potential of compounds such as BACE-IN-1.
Principle of the Assay
The BACE1 in vitro assay is a fluorogenic method designed to measure the proteolytic activity of the enzyme. The assay utilizes a specific peptide substrate that is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher absorbs the fluorescence emitted by the donor, resulting in a low fluorescence signal. Upon cleavage of the peptide by BACE1, the donor and quencher are separated, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the BACE1 enzymatic activity.
Materials and Reagents
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Peptide Substrate (e.g., based on the Swedish mutation of APP, Rh-EVNLDAEFK-Quencher)[5]
-
This compound Inhibitor
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Data Presentation
The inhibitory activity of this compound against BACE1 and the related protease BACE2 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor and represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Inhibitor | Target | IC50 (nM) |
| This compound | BACE1 | 32 |
| This compound | BACE2 | 47 |
Table 1: Inhibitory activity of this compound against BACE1 and BACE2. Data is presented as the half-maximal inhibitory concentration (IC50) in nanomolar (nM) units.[7]
Experimental Protocols
Reagent Preparation
-
BACE1 Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5 using acetic acid.[5][6]
-
BACE1 Enzyme Working Solution: Thaw the recombinant human BACE1 enzyme on ice. Just before use, dilute the enzyme to the desired working concentration (e.g., 1 Unit/mL) in cold BACE1 Assay Buffer.[5] Keep the enzyme on ice.
-
BACE1 Substrate Working Solution: Prepare a stock solution of the BACE1 FRET peptide substrate in DMSO (e.g., 1 mg/mL).[6] From the stock, prepare a working solution at the desired concentration (e.g., 750 nM) by diluting in BACE1 Assay Buffer.[5] Protect the substrate solution from light.
-
This compound Inhibitor Stock and Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC50 determination. Further dilute these into BACE1 Assay Buffer to the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
Assay Procedure
-
Plate Setup: To a 96-well black microplate, add the following components in triplicate:
-
Blank wells: 50 µL of BACE1 Assay Buffer.
-
Positive Control wells (No inhibitor): 40 µL of BACE1 Assay Buffer.
-
Inhibitor Test wells: 30 µL of BACE1 Assay Buffer and 10 µL of the this compound inhibitor dilutions.
-
-
Enzyme Addition: Add 10 µL of the BACE1 enzyme working solution to the Positive Control and Inhibitor Test wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the BACE1 substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 60 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 530-545 nm and an emission wavelength of 570-590 nm.[5] Readings can be taken in kinetic mode every 1-2 minutes for 30-60 minutes, or as an endpoint reading after a fixed incubation time.
Data Analysis
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the kinetic data.
-
Calculate the percentage of BACE1 inhibition for each inhibitor concentration relative to the Positive Control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: BACE1 signaling pathway in amyloid-β generation.
Caption: Experimental workflow for the BACE1 in vitro assay.
References
- 1. Expression of the Alzheimer protease BACE1 is suppressed via its 5′-untranslated region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1-IN-1 | BACE | TargetMol [targetmol.com]
Application Notes and Protocols for BACE-IN-1 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a cell-based assay to evaluate the efficacy of BACE-IN-1, a potent inhibitor of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document includes the theoretical background, detailed experimental protocols, data interpretation guidelines, and visual representations of the signaling pathway and experimental workflow.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[1][2][3] The production of these neurotoxic peptides is initiated by the enzymatic activity of BACE1, an aspartic protease that cleaves the amyloid precursor protein (APP).[4][5][6] This initial cleavage is the rate-limiting step in Aβ generation, making BACE1 a prime therapeutic target for the treatment of AD.[1][7] this compound is a specific inhibitor of BACE1 and its efficacy can be quantified using cell-based assays that measure the downstream effects of BACE1 inhibition, such as the reduction of Aβ production.
This guide details a robust cell-based assay protocol for screening and characterizing BACE1 inhibitors like this compound. The assay utilizes cells engineered to overexpress APP, providing a physiologically relevant system to assess inhibitor potency.
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the canonical amyloidogenic pathway and the role of BACE1 in the production of Amyloid-β peptides.
Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on BACE1. This assay measures the reduction of secreted Aβ peptides in the cell culture medium.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPsw). This mutation enhances the cleavage of APP by BACE1.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Stock solution prepared in DMSO.
-
Control Inhibitor: A known BACE1 inhibitor for assay validation.
-
Vehicle Control: DMSO.
-
Assay Plate: 96-well cell culture plates.
-
Reagents for Aβ quantification: Aβ40/42 ELISA kit.
-
Cell Lysis Buffer: For determining cell viability/toxicity.
-
Cell Viability Assay Kit: (e.g., MTT, PrestoBlue).
Experimental Workflow Diagram
The following diagram outlines the key steps of the this compound cell-based assay.
Caption: Workflow for the this compound cell-based assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HEK293-APPsw cells in T75 flasks to about 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (a known BACE1 inhibitor).
-
-
Compound Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubate the plate for an additional 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After the treatment period, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant (conditioned medium) from each well for Aβ quantification. Store at -80°C if not analyzed immediately.
-
Measure the levels of secreted Aβ40 and Aβ42 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
To assess cell viability, add 100 µL of fresh medium to the remaining cells in the plate and perform a cell viability assay (e.g., MTT or PrestoBlue) following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the cell viability data to account for any cytotoxic effects of the compounds.
-
Calculate the percentage of BACE1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation
The following table provides an example of quantitative data obtained from a this compound cell-based assay.
| This compound Conc. (nM) | % Inhibition of Aβ40 | Standard Deviation |
| 1 | 8.5 | 2.1 |
| 10 | 25.3 | 4.5 |
| 50 | 48.9 | 3.8 |
| 100 | 75.1 | 5.2 |
| 500 | 92.4 | 2.9 |
| 1000 | 98.2 | 1.5 |
| IC50 (nM) | 52.7 |
Note: The data presented are for illustrative purposes only and may not represent the exact values for this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors. | Ensure proper cell mixing before seeding. Use calibrated pipettes and consistent technique. |
| Low Aβ signal in control wells | Low APP expression, insufficient incubation time. | Confirm APP expression in the cell line. Optimize the incubation time for compound treatment. |
| High background in ELISA | Insufficient washing, non-specific antibody binding. | Follow the ELISA kit's washing protocol meticulously. Use the recommended blocking buffers. |
| Significant cytotoxicity observed | Compound toxicity, high DMSO concentration. | Test a wider range of lower compound concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). |
Conclusion
This cell-based assay provides a reliable and physiologically relevant method for evaluating the potency of BACE1 inhibitors such as this compound. By measuring the reduction in secreted Aβ levels, researchers can effectively screen and characterize compounds for their potential as Alzheimer's disease therapeutics. Adherence to the detailed protocol and proper data analysis will ensure the generation of high-quality, reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. SensoLyte® 520 ß-Secretase (BACE1) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 3. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for BACE-IN-1 in Alzheimer's Disease Cell Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BACE-IN-1, a potent inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), in cellular models of Alzheimer's disease. The following protocols and data are intended to facilitate research into the mechanisms of amyloid-beta (Aβ) production and the evaluation of potential therapeutic agents.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[] The enzymatic cleavage of the Amyloid Precursor Protein (APP) by BACE1 is the rate-limiting step in the generation of Aβ peptides.[2][3] Therefore, inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ production.[4][5][6]
This compound (CAS: 1262858-14-9) is a potent and selective inhibitor of BACE1. Its chemical name is N-(3-((R)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)isoxazol-5-yl)-2,4-difluorobenzamide. These application notes provide detailed protocols for the use of this compound in common Alzheimer's disease cell models, such as SH-SY5Y and HEK293 cells, to assess its efficacy in reducing Aβ levels.
Data Presentation
The inhibitory activity of this compound and its effect on Aβ production are summarized below.
| Compound | CAS Number | IC50 (BACE1) | Cell Model | Effect on Aβ Levels |
| This compound | 1262858-14-9 | 56 nM | SH-SY5Y, HEK293 | Dose-dependent reduction in Aβ40 and Aβ42 |
Signaling Pathways
BACE1 activity can influence and be influenced by various signaling pathways. Inhibition of BACE1 with compounds like this compound can modulate these pathways, which may have implications beyond the reduction of Aβ.
-
Amyloidogenic Pathway: This is the primary pathway affected by this compound. By inhibiting BACE1, the initial cleavage of APP to generate the C99 fragment is blocked, thereby reducing the substrate for γ-secretase and subsequent Aβ production.
-
cAMP/PKA/CREB Pathway: BACE1 has been shown to regulate the cAMP/PKA/CREB signaling pathway, which is crucial for memory and synaptic plasticity, independent of its enzymatic activity.[7] The impact of this compound on this non-canonical function of BACE1 warrants investigation.
-
PI3K/Akt/mTOR Pathway: This pathway is implicated in the regulation of APP expression and processing.[8] The interplay between BACE1 inhibition and the PI3K/Akt/mTOR pathway may have downstream effects on cell survival and metabolism.
Experimental Protocols
The following are detailed protocols for the use of this compound in Alzheimer's disease cell models.
Cell Culture and Maintenance
-
SH-SY5Y Cells:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA.
-
-
HEK293 Cells (stably expressing human APP):
-
Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required to maintain APP expression.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency.
-
Differentiation of SH-SY5Y Cells (Optional but Recommended)
For a more neuron-like phenotype, differentiation of SH-SY5Y cells is recommended.
-
Seed SH-SY5Y cells at a density of 1 x 10^5 cells/cm².
-
After 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM Retinoic Acid.
-
Change the differentiation medium every 2-3 days for 5-7 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
This compound Treatment Protocol
-
Cell Plating: Seed SH-SY5Y or HEK293-APP cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that will result in approximately 80% confluency at the time of analysis.
-
Compound Preparation: Prepare a stock solution of this compound (CAS 1262858-14-9) in DMSO. Further dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., a dose-response curve from 0.1 nM to 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: After allowing the cells to adhere for 24 hours, remove the existing medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours. The optimal incubation time should be determined empirically.
-
Sample Collection:
-
Conditioned Media: Carefully collect the conditioned media from each well and centrifuge at 1,000 x g for 5 minutes to remove any detached cells. Store the supernatant at -80°C for Aβ analysis.
-
Cell Lysates: Wash the cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Store the supernatant (cell lysate) at -80°C for protein analysis.
-
Quantification of Aβ40 and Aβ42 by ELISA
-
Use commercially available ELISA kits for human Aβ40 and Aβ42.
-
Thaw the collected conditioned media on ice.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates to account for any differences in cell number.
Western Blot Analysis of APP Processing
-
Determine the total protein concentration of the cell lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a suitable polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against:
-
Full-length APP (N-terminal or C-terminal specific)
-
sAPPβ (soluble APP fragment beta)
-
C99 (C-terminal fragment of APP)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
BACE1 Activity Assay
A cell-free or cell-based BACE1 activity assay can be performed to confirm the direct inhibitory effect of this compound.
-
Utilize a commercially available BACE1 FRET (Fluorescence Resonance Energy Transfer) assay kit.
-
For a cell-free assay, incubate recombinant BACE1 with the FRET substrate in the presence of varying concentrations of this compound.
-
For a cell-based assay, use cell lysates from treated and untreated cells as the source of BACE1 enzyme.
-
Measure the fluorescence signal over time using a fluorescence plate reader.
-
Calculate the BACE1 activity and the IC50 value of this compound.
Troubleshooting
-
High Variability in Aβ levels: Ensure consistent cell seeding density, treatment times, and complete collection of conditioned media.
-
Low Aβ signal: If using non-transfected SH-SY5Y cells, consider differentiating them or using cells that overexpress APP. Alternatively, concentrate the conditioned media.
-
Cell Toxicity: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed reduction in Aβ is not due to cytotoxicity of this compound at the tested concentrations.
-
Inconsistent Western Blot results: Optimize antibody concentrations and incubation times. Ensure complete protein transfer and use a reliable loading control.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of BACE1 in Alzheimer's disease pathology and to screen for novel therapeutic interventions.
References
- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient reversal of Alzheimer's disease fibril formation and elimination of neurotoxicity by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
BACE-IN-1 FRET Assay for BACE1 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key aspartic protease involved in the pathogenesis of Alzheimer's disease. It catalyzes the initial and rate-limiting step in the production of amyloid-β (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.[1][2] The inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of Alzheimer's disease.
This document provides detailed application notes and protocols for a Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the enzymatic activity of BACE1 and to screen for its inhibitors, with a specific focus on the inhibitor "BACE-IN-1". FRET-based assays are homogeneous, sensitive, and well-suited for high-throughput screening (HTS) of potential drug candidates.[3][4]
Assay Principle
The BACE1 FRET assay is based on the principle of FRET, a mechanism describing energy transfer between two light-sensitive molecules (fluorophores).[3] A peptide substrate containing the BACE1 cleavage site is labeled with a donor fluorophore and a quencher molecule. In the intact peptide, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence. Upon cleavage of the peptide by BACE1, the donor and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][5]
Quantitative Data for BACE1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several BACE1 inhibitors determined using FRET-based assays. This data is crucial for comparing the potency of different inhibitory compounds.
| Inhibitor | BACE1 IC50 | BACE2 IC50 | Notes |
| This compound | 32 nM | 47 nM | A potent and highly brain-penetrant BACE1 inhibitor.[6] |
| BACE1/2-IN-1 | 10 nM | 5.3 nM | A potent dual inhibitor of BACE1 and BACE2.[7] |
| Statine-derived inhibitor | ~13 µM | Not Reported | A peptide-based inhibitor.[3] |
| Icaritin (ICT) | Not explicitly stated, but shown to inhibit BACE1 | Not Reported | A prenylflavonoid derivative with neuroprotective effects.[8] |
| Verubecestat | Not explicitly stated, but shown to inhibit BACE1 with a Ki of 2.2 nM | Not Reported | A commercial BACE1 inhibitor.[9] |
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 is a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. The following diagram illustrates the two main pathways of APP cleavage.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Protocols
Materials and Reagents
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate (e.g., based on the "Swedish" mutation)[3]
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[3]
-
This compound inhibitor and other test compounds
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well or 384-well black microplates
-
Fluorescence microplate reader capable of kinetic measurements
Experimental Workflow Diagram
The following diagram outlines the general workflow for the this compound FRET assay.
Caption: General workflow for the BACE1 FRET inhibitor assay.
Detailed Assay Protocol
This protocol is a representative procedure synthesized from various sources and should be optimized for specific laboratory conditions and reagents.[3][10]
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound and other test compounds in 100% DMSO.
-
Prepare serial dilutions of the test compounds in BACE1 Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[10]
-
Dilute the recombinant BACE1 enzyme to the desired working concentration in cold BACE1 Assay Buffer.
-
Dilute the BACE1 FRET peptide substrate to the desired working concentration in BACE1 Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Blank wells: Add 80 µL of BACE1 Assay Buffer and 10 µL of the vehicle (assay buffer with the same percentage of DMSO as the inhibitor wells).
-
Positive control (100% activity) wells: Add 70 µL of BACE1 Assay Buffer and 10 µL of the vehicle.
-
Inhibitor wells: Add 70 µL of BACE1 Assay Buffer and 10 µL of the diluted test compound (e.g., this compound).
-
Enzyme Addition: Add 10 µL of the diluted BACE1 enzyme to the positive control and inhibitor wells. Do not add enzyme to the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature, protected from light.
-
Reaction Initiation: Add 10 µL of the diluted BACE1 FRET peptide substrate to all wells to initiate the reaction. The final reaction volume will be 100 µL.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity in a microplate reader.
-
Kinetic Reading: Measure the fluorescence every 1-2 minutes for 30-60 minutes. Excitation and emission wavelengths will depend on the specific fluorophore pair used in the substrate (e.g., Excitation: 320 nm, Emission: 405 nm).[10]
-
Endpoint Reading: Incubate the plate for a fixed time (e.g., 60 minutes) at room temperature, protected from light. Then, read the final fluorescence intensity.
-
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of BACE1 inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of positive control well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of test compounds or microplate. | Test the fluorescence of the compound alone. Use black, non-binding microplates. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration. | Titrate the enzyme and substrate to determine optimal concentrations. |
| High variability between replicates | Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing. |
| No or low enzyme activity | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.[10] |
Conclusion
The this compound FRET assay is a robust and sensitive method for measuring BACE1 activity and screening for its inhibitors. By following the detailed protocols and considering the data presented in these application notes, researchers can effectively evaluate the potency of this compound and other potential therapeutic compounds for the treatment of Alzheimer's disease.
References
- 1. The β-Secretase Enzyme BACE in Health and Alzheimer's Disease: Regulation, Cell Biology, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A continuous time-resolved fluorescence assay for identification of BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cenmed.com [cenmed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Membrane-Targeted Quantum Dot-Based BACE1 Activity Sensors for In Vitro and In Cellulo Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Western Blot Analysis of Bace-IN-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with Bace-IN-1, a β-secretase (BACE1) inhibitor. This protocol is designed to enable the accurate detection and quantification of key proteins involved in the amyloidogenic processing of Amyloid Precursor Protein (APP), thereby facilitating the evaluation of this compound efficacy.
Introduction
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. Aβ peptides are generated through the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase. BACE1 initiates the amyloidogenic pathway, making it a prime therapeutic target for reducing Aβ production. This compound is a potent BACE1 inhibitor. Western blotting is a crucial technique to assess the molecular effects of this compound by measuring changes in the levels of APP and its cleavage products.
This protocol outlines the steps for cell culture and treatment with this compound, preparation of cell lysates, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.
Signaling Pathway of APP Processing
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. This compound is designed to inhibit the amyloidogenic pathway.
Bace-IN-1 Application in Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bace-IN-1 is a potent, cell-permeable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1, an aspartyl protease, is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides.[1] The accumulation of Aβ peptides is a central event in the pathophysiology of Alzheimer's disease (AD).[1][2] Primary neuron cultures provide a valuable in vitro model system to study the efficacy and cellular effects of BACE1 inhibitors like this compound, as these cultures closely mimic the neuronal environment where Aβ production and its subsequent pathological effects occur.[3][4] This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of BACE1, preventing the cleavage of APP and other BACE1 substrates.[5][6] The primary consequence of BACE1 inhibition is a reduction in the production of Aβ peptides, particularly the aggregation-prone Aβ42 species.[1][2] However, it is important to note that BACE1 has several other physiological substrates in neurons involved in processes such as myelination (Neuregulin-1), axonal guidance (CHL1), and synaptic function (Seizure protein 6, L1).[7][8] Therefore, inhibition of BACE1 can have broader effects on neuronal biology beyond Aβ reduction.
Quantitative Data on BACE1 Inhibition in Primary Neurons
The following table summarizes representative quantitative data for potent BACE1 inhibitors in primary neuron cultures. These values can serve as a reference for designing experiments with this compound.
| Inhibitor | Cell Type | Parameter | Value | Reference |
| LY2811376 | Primary neuronal cultures (PDAPP transgenic mouse) | Aβ Reduction EC50 | ~100 nM | [9] |
| LY2886721 | Primary cortical rat neurons | Aβ40 Secretion | 37% decrease at 0.04 µM, 43% decrease at 0.3 µM, 57% decrease at 3 µM | [10] |
| LY2886721 | Primary cortical rat neurons | Aβ42 Secretion | Trend towards decrease at 0.04 µM and 0.3 µM, 57% decrease at 3 µM | [10] |
| BACE inhibitor IV | Primary cortical rat neurons | Aβ40 Secretion | 39% decrease at 0.04 µM, 62% decrease at 0.3 µM, 65% decrease at 3 µM | [10] |
| Lanabecestat | Primary cortical rat neurons | Aβ Secretion | Significant reduction at concentrations affecting synaptic transmission | [10] |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes and culture plates
Procedure:
-
Plate Coating:
-
Coat culture plates with 10 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to air dry.
-
Coat plates with 5 µg/mL laminin in DMEM/F12 for at least 2 hours at 37°C before use.
-
-
Neuron Isolation:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold DMEM/F12.
-
Mince the cortical tissue into small pieces.
-
-
Dissociation:
-
Incubate the minced tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I to a final concentration of 100 µg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Quench the trypsin reaction by adding an equal volume of DMEM/F12 with 10% FBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Plating and Maintenance:
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons at a density of 2.5 x 10^5 cells/cm² on the pre-coated plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days.
-
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the procedure for treating primary neuron cultures with this compound to assess its effect on Aβ production.
Materials:
-
Primary neuron cultures (DIV 7-10)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurobasal medium (serum-free)
-
ELISA kit for Aβ40 and Aβ42
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of this compound from the stock solution in serum-free Neurobasal medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Remove the conditioned medium from the primary neuron cultures.
-
Add the this compound working solutions or vehicle control to the respective wells.
-
Incubate the cultures for 24-48 hours at 37°C.
-
-
Sample Collection:
-
After the incubation period, collect the conditioned medium from each well for Aβ analysis.
-
Centrifuge the collected medium at 1,000 x g for 5 minutes to remove any cellular debris.
-
The supernatant can be stored at -80°C until analysis.
-
The cells can be lysed for subsequent protein analysis (e.g., Western blotting for APP, BACE1, or synaptic proteins).
-
-
Aβ Quantification:
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using a commercially available ELISA kit according to the manufacturer's instructions.
-
Protocol 3: Assessing Neuronal Viability and Toxicity
This protocol describes methods to evaluate the potential cytotoxic effects of this compound on primary neurons.
Materials:
-
Primary neuron cultures treated with this compound (as in Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure (MTT Assay):
-
Following treatment with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Procedure (LDH Assay):
-
Collect the conditioned medium from this compound treated and control wells.
-
Use an LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the medium, following the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength.
Visualizations
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Caption: Workflow for evaluating this compound in primary neurons.
Caption: BACE1 substrates and associated neuronal pathways.
References
- 1. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization of APP and BACE-1 approximation in neurons: new insights into the amyloidogenic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Function, therapeutic potential and cell biology of BACE proteases: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the binding of BACE-1 inhibitors using comparative binding energy analysis (COMBINE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Bace-IN-1 in APP Transgenic Mice
For Research Use Only.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the generation of Aβ peptides. Inhibition of BACE1 is therefore a prime therapeutic strategy to reduce Aβ production and potentially halt the progression of AD.
These application notes provide a comprehensive overview and detailed protocols for the use of Bace-IN-1, a representative BACE1 inhibitor, in preclinical studies using APP transgenic mouse models of Alzheimer's disease. The provided data and protocols are synthesized from various studies on potent, brain-penetrant BACE1 inhibitors.
This compound: A Representative BACE1 Inhibitor
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of BACE1. It is intended for in vivo studies in animal models to investigate the effects of BACE1 inhibition on Aβ pathology and cognitive function. For the purpose of these notes, "this compound" will be used as a general placeholder for a BACE1 inhibitor with properties similar to those reported in the literature.
Data Presentation: Dosing of BACE1 Inhibitors in APP Transgenic Mice
The following table summarizes the administration of various BACE1 inhibitors in different APP transgenic mouse models, providing a reference for determining the appropriate dosage and administration route for this compound.
| BACE1 Inhibitor | Mouse Model | Dose | Administration Route | Treatment Duration | Key Findings |
| GRL-8234 | 5XFAD | 33.4 mg/kg/day | Intraperitoneal (i.p.) | 2 months | Reduced cerebral Aβ42 levels and rescued memory deficits when administered at an early pathological stage.[1][2] |
| Verubecestat (MK-8931) | 5XFAD | 10, 30, and 100 mg/kg/day | In-diet | 3 months | Dose-dependent reduction in brain Aβ40 and Aβ42 levels.[3] |
| Verubecestat (MK-8931) | Tg2576 | 110 mg/kg/day | In-diet | 12 weeks | ~70% reduction of CSF Aβ and sAβPPβ, and significant suppression of brain Aβ accumulation.[4] |
| Lanabecestat (AZD3293) | 5XFAD | 1 mg/kg/day | Oral gavage | 3 weeks | Altered protein levels of microglia.[5] |
| Atabecestat (JNJ-54861911) | APPPS1 | 100 and 300 mg/kg/day | Oral gavage | 3 days | Dose-dependent reduction of human Aβ levels in the brain.[6] |
| NB-360 | APP51/16 | 30 µmol/kg (~14.5 mg/kg) | Oral gavage | Single dose | 80% reduction of soluble human Aβ40 at 4 hours post-dose.[7] |
| NB-360 | tg-ArcSwe | Chow providing ~45 mg/kg/day | In-diet | 3 and 6 months | Significantly reduced Aβ load.[7] |
| FAH65 | B254 | 30 mg/kg/day | Oral gavage | 10 and 26 days | Improved performance in Novel Object Recognition (NOR) memory testing.[8] |
| Elenbecestat (E2609) | N/A (rats) | 0.3-30 mg/kg | Oral gavage | N/A | Robust, dose-dependent decrease in Aβx-40 and Aβx-42 levels in cerebrospinal fluid and brain.[9] |
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution for oral gavage administration to mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or a mix of DMSO, PEG300, Tween-80, and saline[10])
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10-100 mg/kg) and the body weight of the mice.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to the tube to achieve the desired final concentration. A common dosing volume for mice is 10 mL/kg.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is homogenous before administration.
-
Prepare the solution fresh daily.
Administration of this compound to APP Transgenic Mice via Oral Gavage
This protocol outlines the procedure for administering this compound to mice using oral gavage.
Materials:
-
Prepared this compound solution
-
APP transgenic mice
-
Control (wild-type) mice
-
Animal scale
-
Flexible feeding needles (20-22 gauge)
-
1 mL syringes
Procedure:
-
Weigh each mouse to determine the exact volume of this compound solution to be administered.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Attach the feeding needle to the syringe containing the calculated volume of the this compound solution.
-
Carefully insert the feeding needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
Slowly dispense the solution into the stomach.
-
Withdraw the feeding needle gently.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Administer the vehicle solution to the control group of mice using the same procedure.
-
Perform daily administrations for the duration of the study (e.g., 3 weeks to 3 months).
Behavioral Testing: Y-Maze Spontaneous Alternation Test
This test is used to assess short-term spatial working memory.
Materials:
-
Y-shaped maze with three identical arms
-
Bedding material
-
Video tracking software
Procedure:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using the video tracking software.
-
An alternation is defined as successive entries into the three different arms on overlapping triplet sets.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.
Biochemical Analysis: Western Blot for Aβ Levels
This protocol describes the detection and quantification of Aβ levels in the brain tissue of treated and control mice.
Materials:
-
Mouse brain tissue (hippocampus or cortex)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-Aβ, anti-sAPPβ, anti-APP C-terminal fragments C99/C83, anti-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Dissect the brain tissue on ice and homogenize in lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the protein of interest to the loading control.
Visualization
BACE1 Signaling Pathway in APP Processing
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.
Experimental Workflow for this compound Efficacy Testing
References
- 1. Beneficial Effects of the β-Secretase Inhibitor GRL-8234 in 5XFAD Alzheimer’s Transgenic Mice Lessen during Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effects of the β-secretase inhibitor GRL-8234 in 5XFAD Alzheimer's transgenic mice lessen during disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mouseion.jax.org [mouseion.jax.org]
- 4. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanabecestat | BACE | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunohistochemistry with Bace-IN-1 Treated Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bace-IN-1 is a potent, cell-permeable inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP).[1] Inhibition of BACE1 is a major therapeutic strategy for Alzheimer's disease (AD) as it aims to reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brain. These application notes provide detailed protocols for the use of this compound in immunohistochemistry (IHC) applications, enabling the visualization and quantification of BACE1 activity in tissue samples. Furthermore, this document outlines the expected effects of this compound treatment on Aβ pathology.
This compound Properties
This compound is a high-affinity BACE1 inhibitor with the following characteristics:
| Property | Value | Reference |
| IC50 (human BACE1) | 32 nM | [1] |
| IC50 (human BACE2) | 47 nM | [1] |
| Permeability | High brain penetrant | [1] |
Signaling Pathway of BACE1 in Amyloid-Beta Production
BACE1 is the rate-limiting enzyme in the amyloid cascade. It cleaves APP at the β-site, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides, primarily Aβ40 and Aβ42. This compound inhibits the initial cleavage of APP by BACE1, thereby reducing the generation of Aβ peptides.
Quantitative Data on the Effects of BACE1 Inhibition
Treatment with BACE1 inhibitors has been shown to significantly reduce amyloid plaque formation and growth in preclinical models of Alzheimer's disease. The following table summarizes quantitative data from a study using the BACE1 inhibitor NB-360 in an APPPS1 mouse model.[1] These results are indicative of the expected outcomes with this compound treatment.
| Parameter | Treatment Group | Result | Percent Change vs. Vehicle | Reference |
| Plaque Density | Vehicle | Baseline | - | [1] |
| BACE1 Inhibitor (8 weeks) | 18.9% reduction | ↓ 18.9% | [1] | |
| New Plaque Formation Rate | Vehicle | Baseline | - | [1] |
| BACE1 Inhibitor (4-8 weeks) | 12-fold reduction | ↓ 91.7% | [1] | |
| Plaque Growth Rate | Vehicle | Baseline | - | [1] |
| BACE1 Inhibitor (1-10 weeks) | 52% reduction | ↓ 52% | [1] | |
| β-amyloid Deposition Rate | Vehicle | 0.085 ± 0.022% brain volume/week | - | [1] |
| BACE1 Inhibitor | 54% reduction | ↓ 54% | [1] |
Experimental Protocols
Immunohistochemistry Protocol for Fluorescently Labeled this compound
This protocol is adapted from a method using a fluorescently labeled BACE1 inhibitor (Alexa-C3) and can be applied to a fluorescently conjugated this compound probe for direct visualization of BACE1 in tissue sections.[2]
Materials:
-
Fluorescently labeled this compound
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Mounting medium with DAPI
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in 30% sucrose in PBS until it sinks.
-
Freeze the brain and cut 20-40 µm thick sections on a cryostat.
-
Mount sections on charged slides.
-
-
Staining:
-
Wash sections three times for 5 minutes each in PBS.
-
Incubate sections in blocking buffer for 1 hour at room temperature.
-
Dilute the fluorescently labeled this compound probe in blocking buffer to the desired concentration (e.g., 100 nM).[2]
-
Incubate sections with the diluted probe for 2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
Wash sections three times for 10 minutes each in PBS, protected from light.
-
-
Mounting and Imaging:
-
Briefly rinse sections in distilled water.
-
Mount coverslips using an anti-fade mounting medium containing DAPI for nuclear counterstaining.
-
Image the sections using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Indirect Immunohistochemistry Protocol for BACE1 Detection after this compound Treatment
This protocol allows for the detection of total BACE1 protein in tissues treated with unlabeled this compound.
Materials:
-
Primary antibody against BACE1
-
Fluorophore-conjugated secondary antibody
-
PBS
-
PFA for fixation
-
Blocking buffer
-
Mounting medium with DAPI
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Follow the same tissue preparation steps as described in the direct IHC protocol.
-
-
Antigen Retrieval (if necessary for the chosen primary antibody):
-
Perform heat-induced or enzymatic antigen retrieval according to the primary antibody datasheet.
-
-
Staining:
-
Wash sections three times for 5 minutes each in PBS.
-
Incubate sections in blocking buffer for 1 hour at room temperature.
-
Dilute the primary anti-BACE1 antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Wash sections three times for 10 minutes each in PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash sections three times for 10 minutes each in PBS, protected from light.
-
-
Mounting and Imaging:
-
Follow the same mounting and imaging steps as described in the direct IHC protocol.
-
Experimental Workflow
The following diagram illustrates the key steps in performing immunohistochemistry on this compound treated tissue.
Data Presentation and Interpretation
Quantitative analysis of IHC data can provide valuable insights into the efficacy of this compound treatment. This can include measuring the fluorescence intensity of BACE1 staining, quantifying the number and size of amyloid plaques, and assessing the co-localization of BACE1 with other cellular markers. It is recommended to include vehicle-treated control tissues to accurately assess the effects of this compound. The quantitative data should be summarized in tables for clear comparison between treatment groups.
Troubleshooting
-
High Background: Inadequate blocking, insufficient washing, or non-specific antibody binding can lead to high background. Ensure optimal blocking and washing times. Titrate primary and secondary antibodies to determine the optimal concentration.
-
Weak or No Signal: This could be due to low expression of the target protein, improper tissue fixation, or suboptimal antibody concentrations. Ensure proper tissue preparation and consider antigen retrieval methods. Use a positive control to validate the staining procedure. For fluorescently labeled inhibitors, ensure the fluorophore has not been photobleached.
-
Non-specific Staining: Cross-reactivity of antibodies or binding of the fluorescent probe to other cellular components can cause non-specific signals. Include appropriate negative controls (e.g., incubation without the primary antibody or fluorescent probe) to assess specificity.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool for studying BACE1 in tissue and gain valuable insights into its role in Alzheimer's disease pathology and the therapeutic potential of BACE1 inhibition.
References
Troubleshooting & Optimization
Optimizing Bace-IN-1 Concentration for Cell Culture: A Technical Support Resource
For researchers and drug development professionals utilizing Bace-IN-1, a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), establishing the optimal concentration for cell culture experiments is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: As a starting point, a concentration range of 10-100 nM is recommended for most cell-based assays. The IC50 of this compound for human BACE1 is 32 nM and for BACE2 is 47 nM[1]. However, the optimal concentration will vary depending on the cell type, cell density, and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a powder. For storage, it is recommended to keep the powder at -20°C for up to three years. For creating a stock solution, dissolve the powder in a suitable solvent like DMSO. The stock solution should be stored at -80°C for up to one year[1]. To prepare a working solution, the DMSO stock solution can be further diluted with a buffer. For cell experiments, it is advisable to prepare a stock solution at a concentration that is at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the cell culture medium[1].
Q3: Is this compound cytotoxic?
A3: Like many small molecule inhibitors, this compound can exhibit cytotoxicity at higher concentrations. It is essential to determine the cytotoxicity profile of this compound in your specific cell line using a cell viability assay, such as an MTT or WST-1 assay. This will help you identify a concentration range that effectively inhibits BACE1 activity without causing significant cell death, which could confound your experimental results.
Q4: How can I confirm that this compound is inhibiting BACE1 activity in my cells?
A4: The most direct way to confirm BACE1 inhibition is to measure its enzymatic activity using a fluorogenic peptide substrate[2]. Alternatively, you can assess the downstream effects of BACE1 inhibition by measuring the levels of BACE1 cleavage products of the amyloid precursor protein (APP). A reduction in the levels of soluble APPβ (sAPPβ) and the C-terminal fragment C99, along with a decrease in secreted amyloid-beta (Aβ) peptides (particularly Aβ40 and Aβ42), would indicate successful BACE1 inhibition. These can be measured by Western blot or ELISA.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No significant reduction in Aβ42 levels after this compound treatment. | 1. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit BACE1 in your cell system. 2. Poor cell permeability: The inhibitor may not be efficiently entering the cells. 3. Incorrect experimental setup: Issues with cell health, reagent quality, or assay sensitivity. 4. Low BACE1 expression: The cell line may have very low endogenous BACE1 expression. | 1. Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 nM to 10 µM). 2. While this compound is described as having high brain penetrance, ensure your cell line has appropriate transporter expression if known to be a factor. Consider a positive control BACE1 inhibitor with known cell permeability. 3. Verify cell viability, check the expiration dates and storage conditions of all reagents, and validate the sensitivity of your Aβ42 detection method (e.g., ELISA). 4. Confirm BACE1 expression in your cell line via Western blot or qPCR. If expression is low, consider using a cell line that overexpresses BACE1 or APP. |
| Significant cell death observed at concentrations expected to be effective. | 1. Cytotoxicity of this compound: The effective concentration for BACE1 inhibition may be close to or overlap with its cytotoxic concentration in your specific cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects: At higher concentrations, this compound may be inhibiting other essential cellular processes. | 1. Perform a comprehensive dose-response curve for both BACE1 inhibition (Aβ42 reduction) and cytotoxicity (cell viability assay) to determine the therapeutic window. Select a concentration that provides significant inhibition with minimal cell death. 2. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and that a vehicle control (medium with the same concentration of DMSO) is included in all experiments. 3. Lower the concentration of this compound and/or reduce the treatment duration. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or overall health. 2. Inconsistent reagent preparation: Errors in diluting the inhibitor or other reagents. 3. Plate edge effects: Cells in the outer wells of a multi-well plate may behave differently due to evaporation or temperature gradients. | 1. Use cells within a consistent and narrow passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase before treatment. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or culture medium. |
| Unexpected increase in BACE1 protein levels after treatment. | 1. Inhibitor-induced stabilization: Some BACE1 inhibitors have been shown to prolong the half-life of the BACE1 protein, leading to its accumulation. | 1. This is a known phenomenon for some BACE1 inhibitors. Monitor BACE1 protein levels by Western blot in parallel with assessing its activity. While protein levels may increase, the enzymatic activity should still be inhibited. |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for the desired incubation time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value for cytotoxicity.
Western Blot for APP Processing
This protocol provides a general framework for analyzing changes in APP cleavage products following this compound treatment.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the C-terminal of APP (to detect full-length APP and C99) and sAPPβ overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in the levels of full-length APP, C99, and sAPPβ.
Visualizations
Caption: Amyloidogenic and Non-Amyloidogenic APP Processing Pathways.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for Lack of this compound Efficacy.
References
Bace-IN-1 solubility issues and solutions
This center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, Bace-IN-1.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Q1: I'm trying to dissolve this compound directly in my aqueous buffer (PBS, cell media), but it won't dissolve or it precipitates. What should I do?
A1: This is a common issue. This compound, like many small molecule inhibitors, has very low aqueous solubility. Direct dissolution in aqueous media is not recommended. The standard procedure is to first create a concentrated stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO), and then dilute this stock into your aqueous experimental medium.
Q2: My this compound precipitated when I added my DMSO stock solution to my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a clear indication that the compound's solubility limit has been exceeded. Here are several steps to resolve this:
-
Use a Serial Dilution Approach: Avoid adding the highly concentrated DMSO stock directly to the aqueous buffer. It is better to perform an intermediate dilution step. For example, dilute your 10 mM stock solution to 1 mM in DMSO first, and then add the required volume of the 1 mM solution to your aqueous medium.
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Verify the working concentration needed for your experiment and ensure it is below the aqueous solubility limit.
-
Increase the Volume of Aqueous Medium: Adding the DMSO stock to a larger volume of buffer can help keep the final concentration of both this compound and DMSO low.
-
Stir/Vortex Gently While Adding: Add the DMSO stock solution dropwise to the aqueous medium while gently stirring or vortexing. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Check the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is standard practice to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally at or below 0.1%.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for making a this compound stock solution?
A3: The most commonly recommended solvent for creating stock solutions of this compound and similar inhibitors is Dimethyl Sulfoxide (DMSO). It is a powerful organic solvent capable of dissolving a wide array of organic materials, including many active pharmaceutical ingredients.
Q4: What is the typical concentration for a this compound stock solution?
A4: A typical starting concentration for a stock solution is 10 mM. However, the concentration should always be set lower than the maximum solubility of the compound in DMSO to ensure it is fully dissolved. For cell-based experiments, it is advisable to prepare a stock solution that is at least 1000 times more concentrated than the final working solution.
Q5: How should I store my this compound solutions?
A5: this compound in its solid (powder) form should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C and is typically stable for up to one year. Avoid repeated freeze-thaw cycles.
Q6: I need to use this compound for in vivo animal studies. What is a suitable vehicle?
A6: Formulating poorly soluble compounds for in vivo use is challenging. While a simple DMSO stock is suitable for in vitro work, it is often too toxic for direct injection into animals. The choice of vehicle depends heavily on the route of administration (e.g., oral, intravenous, intraperitoneal). Common strategies for in vivo delivery of poorly soluble drugs include:
-
Co-solvent systems: A combination of solvents like DMSO, polyethylene glycol (PEG), and saline. For example, a drug might first be dissolved in a small amount of DMSO, which is then diluted in a mixture of PEG and saline. The final DMSO concentration must be kept low to minimize toxicity.
-
Suspensions: The compound can be suspended in a vehicle like corn oil or an aqueous solution containing a suspending agent.
-
Specialized Formulations: For more advanced applications, liposomes or nanoparticles can be used to improve solubility and delivery.
It is crucial to perform tolerability studies for any new vehicle in your animal model.
Solubility Data Summary
| Solvent/Medium | Solubility Type | Concentration | Notes |
| DMSO | High | ≥ 10 mM | Recommended for primary stock solutions. |
| Ethanol | Limited/Moderate | Not specified | May be used, but generally less effective than DMSO for high concentrations. |
| Aqueous Buffers | Very Low | << 10 µM | Prone to precipitation. Not suitable for stock solutions. The working concentration is often in the nanomolar to low micromolar range. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder and a bottle of anhydrous (dry), high-purity DMSO to room temperature.
-
Calculation: Determine the volume of DMSO required. For a target concentration of 10 mM, use the following formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * 0.010 mol/L)
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Caption: Recommended workflow for preparing this compound working solutions.
BACE1 Signaling Pathway
BACE1 (β-secretase) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides implicated in Alzheimer's disease. This compound is designed to inhibit the first step in this cascade.
Caption: BACE1's role in the amyloidogenic processing of APP.
Troubleshooting Bace-IN-1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BACE1 inhibitor, Bace-IN-1. The information is presented in a question-and-answer format to directly address common issues, particularly precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after adding this compound to my cell culture media. What is the common cause for this?
A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. The primary cause is often the low aqueous solubility of the compound. This compound is a hydrophobic molecule, and when a concentrated stock solution (typically in DMSO) is diluted into the aqueous environment of the media, the compound can crash out of solution if its solubility limit is exceeded.
Other contributing factors can include:
-
Temperature shock: Adding a cold stock solution to warmer media can decrease solubility.
-
pH of the media: The pH of the cell culture media can influence the charge state and solubility of the compound.
-
Interactions with media components: Proteins, salts, and other components in the media can interact with this compound and reduce its solubility.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Q3: How should I prepare the working solution of this compound to avoid precipitation?
A3: To minimize precipitation when preparing the working solution, it is recommended to perform a serial dilution of your high-concentration DMSO stock solution in DMSO first, before adding it to your aqueous cell culture medium. This gradual dilution helps to prevent the compound from immediately exceeding its solubility limit upon contact with the aqueous environment. For cell-based experiments, it is advisable to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration.
Q4: Can I do anything to rescue my experiment if I already see precipitation?
A4: If you observe precipitation, you can try to redissolve the compound by gentle warming and sonication. Pre-warming the cell culture media to 37°C before adding the inhibitor may also help. However, it is important to note that once significant precipitation has occurred, it may be difficult to achieve a homogenous solution, which could affect the accuracy of your experimental results.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Problem: Precipitate is observed in the cell culture media after adding this compound.
Step 1: Visual Inspection
-
Question: Is the precipitate crystalline, flocculent, or a general cloudiness?
-
Action: Observe the precipitate under a microscope. Crystalline structures are indicative of compound precipitation, while cloudiness could also be due to bacterial or fungal contamination.
Step 2: Review Compound Preparation Protocol
-
Question: How was the working solution of this compound prepared?
-
Action: Compare your protocol to the recommended procedure.
-
Was the initial stock solution made in DMSO?
-
Was a serial dilution performed in DMSO before adding to the media?
-
What was the final concentration of DMSO in the media? It is generally recommended to keep the final DMSO concentration below 0.5% to avoid cellular toxicity.
-
Step 3: Consider Temperature and Mixing
-
Question: Were the stock solution and media at different temperatures? How was the mixing performed?
-
Action:
-
Always allow the this compound stock solution to come to room temperature before use.
-
Pre-warm the cell culture media to 37°C before adding the inhibitor.
-
Add the diluted inhibitor dropwise to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Step 4: Optimize the Dilution Strategy
-
Question: Is it possible to lower the final concentration of this compound while still achieving the desired biological effect?
-
Action: If precipitation persists, consider preparing a more dilute intermediate stock solution in DMSO. This will increase the volume of the stock added to the media, but will lower the instantaneous concentration at the point of addition, potentially preventing precipitation.
Step 5: If Precipitation Persists
-
Question: Have all the above steps been followed correctly?
-
Action: If precipitation is still an issue, you can try using an ultrasonic water bath to aid in the dissolution of the compound in the final media preparation. Sonicate for short bursts to avoid excessive heating of the media.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| IC50 (Human BACE1) | 32 nM | The half maximal inhibitory concentration against human BACE1. |
| IC50 (Human BACE2) | 47 nM | The half maximal inhibitory concentration against human BACE2. |
| Solubility in DMSO | 85 mg/mL (218.32 mM) | Ultrasonic heating may be required to achieve this concentration.[2] |
| Recommended Final DMSO Concentration in Media | < 0.5% | To avoid cytotoxicity. |
Experimental Protocol: Cell-Based BACE1 Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory activity of this compound on BACE1 in a cell-based assay.
1. Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human Amyloid Precursor Protein (APP).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (powder).
-
Dimethyl Sulfoxide (DMSO), sterile.
-
Phosphate Buffered Saline (PBS), sterile.
-
96-well cell culture plates.
-
Aβ40/42 ELISA kit.
-
Cell lysis buffer.
-
BCA protein assay kit.
2. Preparation of this compound Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. Use sonication if necessary to ensure complete dissolution.
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of intermediate stock solutions (e.g., 1 mM, 100 µM, 10 µM).
-
From the intermediate DMSO stocks, prepare the final working solutions by diluting them 1:1000 in pre-warmed complete cell culture medium. This will result in a final DMSO concentration of 0.1%.
3. Cell Seeding:
-
Trypsinize and count the HEK293-APP cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
4. Cell Treatment:
-
After 24 hours, carefully remove the existing media from the wells.
-
Add 100 µL of the prepared this compound working solutions (or vehicle control - media with 0.1% DMSO) to the respective wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
5. Sample Collection and Analysis:
-
After the incubation period, collect the conditioned media from each well for Aβ analysis.
-
Wash the cells with PBS and then lyse the cells in 50 µL of cell lysis buffer.
-
Determine the total protein concentration of the cell lysates using a BCA protein assay.
-
Measure the concentration of Aβ40 and Aβ42 in the conditioned media using an ELISA kit according to the manufacturer's instructions.
-
Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysate.
6. Data Analysis:
-
Plot the normalized Aβ concentration against the log of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC50 value of this compound.
Visualizations
References
Bace-IN-1 Cytotoxicity Assay: Technical Support Center
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing Bace-IN-1 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, brain-penetrant inhibitor of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-β (Aβ) peptides.[1][2] By inhibiting BACE1, this compound reduces the generation of Aβ peptides, which are implicated in the pathology of Alzheimer's disease.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, the powdered form should be kept at -20°C for up to three years. Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to one year.[3]
Q3: What is a suitable starting concentration range for this compound in a cytotoxicity assay?
A3: The IC50 of this compound for human BACE1 is 32 nM.[3][4] A typical starting point for a cytotoxicity assay would be to use a concentration range that brackets this IC50 value. A broad range, for instance from 1 nM to 100 µM, in a serial dilution is recommended to determine the precise cytotoxic concentration for your specific cell line.
Q4: Can the final DMSO concentration in the cell culture affect the assay results?
A4: Yes, high concentrations of DMSO can be toxic to cells and can interfere with the assay. It is crucial to keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5][6] Always include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) to account for any effects of the solvent.[6]
Q5: Which type of cytotoxicity assay is recommended for this compound?
A5: A variety of assays can be used, including MTT, LDH, and ATP-based assays like CellTiter-Glo®. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that measures ATP levels, reflecting the number of metabolically active cells.[7][8][9] Its "add-mix-measure" format is simple and well-suited for high-throughput screening.[7][8]
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay for this compound
This protocol is adapted for determining the cytotoxicity of this compound on a chosen cell line.
Materials:
-
This compound (CAS: 1310347-50-2)
-
CellTiter-Glo® 2.0 Reagent
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO stocks in complete culture medium to prepare the final working concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data of this compound on a Neuronal Cell Line (e.g., SH-SY5Y) after 48-hour exposure.
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Cell Viability (Normalized to Vehicle) |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 100.0% |
| 0.01 | 1,485,000 | 80,000 | 99.0% |
| 0.1 | 1,425,000 | 70,000 | 95.0% |
| 1 | 1,200,000 | 60,000 | 80.0% |
| 10 | 750,000 | 45,000 | 50.0% |
| 50 | 300,000 | 25,000 | 20.0% |
| 100 | 150,000 | 15,000 | 10.0% |
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
References
- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1-IN-1 | BACE | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
- 9. fishersci.com [fishersci.com]
- 10. ch.promega.com [ch.promega.com]
Navigating BACE-IN-1 Stability: A Technical Support Guide
For researchers and drug development professionals working with the β-secretase 1 (BACE1) inhibitor, BACE-IN-1, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on the stability of this compound in various common laboratory solvents, complete with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is advisable to prepare a high-concentration stock, for example, 10 mM, which can then be diluted into aqueous buffers or cell culture media for working solutions.
Q2: How should I store this compound solutions to ensure maximum stability?
A2: For long-term storage, it is recommended to store this compound as a solid powder at -20°C. Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Studies on a wide range of small molecules have shown that storage in DMSO at low temperatures generally preserves compound integrity.
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: The stability of many small molecules, including inhibitors like this compound, can be limited in aqueous solutions due to hydrolysis.[2] It is best practice to prepare fresh dilutions in aqueous buffers or media from a DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q4: Can I use ethanol to dissolve this compound?
A4: While ethanol can be a solvent for some organic compounds, its use with this compound should be approached with caution. The stability of this compound in ethanol has not been extensively reported. If you must use ethanol, it is crucial to perform a stability study to ensure the compound does not degrade under your experimental conditions. The presence of ethanol can sometimes negatively impact the degradation rate of solutes.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur if the solubility of this compound is exceeded in a particular solvent or upon dilution into an aqueous buffer.[2] If you observe precipitation, you can try to redissolve the compound by gentle warming and vortexing. However, it is crucial to ensure that the compound has not degraded. The best practice is to prepare fresh solutions and ensure that the final concentration in your assay does not exceed the solubility limit. When diluting a DMSO stock into an aqueous buffer, do so dropwise while vortexing to facilitate mixing and minimize precipitation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Verify the stability of this compound under your specific experimental conditions using the protocol below. |
| Loss of inhibitory activity | This compound has degraded over time. | Discard old stock solutions and prepare a fresh stock from solid material. Always store stock solutions at -80°C in small aliquots. |
| Precipitate forms upon dilution into aqueous buffer | The solubility of this compound in the final buffer is exceeded. | Decrease the final concentration of this compound in the assay. When diluting, add the DMSO stock to the aqueous buffer slowly while vortexing. The use of surfactants, if compatible with your assay, can also help to increase solubility.[3] |
| Cloudy or hazy solution | Poor solubility or presence of impurities. | Filter the solution through a 0.22 µm syringe filter. However, this may reduce the effective concentration. It is best to try and optimize the solvent system or concentration. |
Experimental Protocols
Protocol for Assessing this compound Stability in a Specific Solvent
This protocol outlines a general method to determine the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, PBS buffer)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid)
-
Vials for sample storage
-
Precision balance and volumetric flasks
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 1 mM.
-
Initial Analysis (Time 0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) and inject it into the HPLC system. Record the peak area of the this compound peak. This serves as the baseline (100% integrity).
-
Incubation: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and 1 week), take one vial from storage.
-
Sample Preparation and Analysis: Dilute a sample from the vial to the same concentration as the initial analysis and inject it into the HPLC. Record the peak area of the this compound peak.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial peak area. Plot the percentage of intact this compound against time to determine the stability profile.
Data Presentation:
| Time Point | Storage Condition | % this compound Remaining (Peak Area) | Observations |
| 0 hr | - | 100% | Clear solution |
| 1 hr | Room Temperature | ||
| 4 hr | Room Temperature | ||
| 24 hr | Room Temperature | ||
| 1 week | Room Temperature | ||
| 1 hr | 4°C | ||
| 4 hr | 4°C | ||
| 24 hr | 4°C | ||
| 1 week | 4°C |
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the experimental context and the biological relevance of this compound, the following diagrams illustrate a typical stability testing workflow and the canonical APP processing pathway.
References
Interpreting dose-response curves for Bace-IN-1
This guide provides technical support for researchers, scientists, and drug development professionals working with Bace-IN-1. It includes frequently asked questions and troubleshooting advice to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of β-secretase 1 (BACE1), also known as β-site amyloid precursor protein cleaving enzyme 1.[1][2] BACE1 is a key aspartyl protease involved in the amyloidogenic pathway, which is implicated in Alzheimer's disease.[2][3][4] The primary function of BACE1 is to cleave the Amyloid Precursor Protein (APP).[1][2] this compound inhibits this enzymatic activity, thereby reducing the production of amyloid-β (Aβ) peptides that form amyloid plaques in the brain.[1][4]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency. For this compound, the reported values can vary slightly between different assay conditions. It is a potent inhibitor for BACE1 and also shows activity against BACE2.
| Target Enzyme | IC50 Value |
| Human BACE1 | 32 nM[5] |
| Human BACE2 | 47 nM[5] |
Q3: How does this compound binding inhibit the enzyme?
BACE1 has a large active site with a catalytic dyad of two aspartate residues (Asp32 and Asp228).[4][6] this compound, like other BACE1 inhibitors, is designed to interact with key residues within this active site.[4] These interactions stabilize the enzyme-inhibitor complex and prevent the substrate (APP) from binding and being cleaved.
Below is a simplified diagram illustrating the amyloidogenic pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical BACE1 Activity Assay (FRET-based)
This protocol is adapted from fluorescence resonance energy transfer (FRET) based assays used to measure BACE1 activity.[2][7]
-
Reagent Preparation :
-
Assay Buffer : 25 mM Acetate buffer, pH 4.5.[8]
-
BACE1 Enzyme : Recombinant human BACE1 diluted in assay buffer to the desired final concentration (e.g., 1.0 U/mL).
-
BACE1 Substrate : A FRET-based peptide substrate, such as (7-methoxycoumarin-4-yl)-acetyl-SEVNLDAEFRK(2, 4-dinitrophenyl)-RRNH2, diluted to a final concentration of 10 µM.[8]
-
This compound : Prepare a stock solution (e.g., 10 mM) in DMSO. Perform serial dilutions in DMSO to create a concentration gradient. Then, dilute these into the assay buffer to achieve the final desired concentrations. It is recommended to first dilute the inhibitor in DMSO before adding it to the aqueous buffer to prevent precipitation.[5]
-
-
Assay Procedure :
-
Add 10 µL of 3X test compound (this compound) or DMSO (vehicle control) to the wells of a 96-well plate.[7]
-
Add 10 µL of 3X BACE1 enzyme solution to all wells except the "no enzyme" control. Add 10 µL of assay buffer to the "no enzyme" control wells.[7]
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the reaction by adding 10 µL of 3X BACE1 substrate to all wells.[7]
-
Incubate for 60 minutes at room temperature or 37°C, protected from light.
-
Stop the reaction by adding a stop solution if performing an endpoint assay.[7]
-
-
Data Acquisition :
-
Measure the fluorescence using a spectrofluorometer with excitation at ~320 nm and emission at ~420 nm.[8]
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Cell-Based Aβ Secretion Assay
This protocol assesses the ability of this compound to inhibit BACE1 activity in a cellular context.
-
Cell Culture :
-
Assay Procedure :
-
Seed 10^5 cells per well in a multi-well plate and allow them to adhere for 24 hours.[9]
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the cells and replace it with media containing the different concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for APP processing and Aβ secretion.
-
-
Aβ Measurement :
-
Collect the conditioned media from each well.
-
Measure the concentration of secreted Aβ (typically Aβ40 or Aβ42) in the media using a specific ELISA kit.
-
Generate a dose-response curve by plotting the percentage of Aβ reduction against the log of the this compound concentration to determine the cellular EC50 value.
-
Troubleshooting Guides
Q4: My dose-response curve is flat (no inhibition). What went wrong?
A flat curve indicates a lack of enzyme inhibition. Follow this troubleshooting workflow to identify the potential cause.
References
- 1. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the binding of BACE-1 inhibitors using comparative binding energy analysis (COMBINE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1-IN-1 | BACE | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. BACE-1 Activity Assay [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
How to avoid Bace-IN-1 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of BACE-IN-1 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C, protected from light. Keep the container tightly sealed to prevent moisture absorption.
Q2: How should I store this compound in solution?
Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Studies on other small molecules have shown that multiple freeze-thaw cycles can affect compound stability.
Q3: What is the stability of this compound in DMSO at room temperature?
Q4: Can I store this compound solutions in aqueous buffers?
The stability of this compound in aqueous solutions is pH-dependent. The stability of similar compounds can be influenced by pH, with degradation occurring at both acidic and basic extremes.[2][3] If your experiment requires an aqueous buffer, it is recommended to prepare the solution fresh for each experiment and assess its stability under your specific experimental conditions (pH, temperature, and buffer composition).
Q5: Is this compound sensitive to light?
Yes, compounds containing a thiazole ring structure can be susceptible to photo-degradation.[4] It is recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from solid compound. 2. Assess the purity of the old and new stock solutions using HPLC or LC-MS/MS. 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Improper storage of stock solution. | Ensure stock solutions are stored at -80°C and protected from light. | |
| Instability in experimental buffer. | Prepare fresh dilutions in your experimental buffer immediately before use. Consider performing a stability study of this compound in your buffer (see Experimental Protocols). | |
| Precipitation observed in stock solution upon thawing. | Poor solubility or compound degradation. | 1. Gently warm the solution and vortex to redissolve. 2. If precipitation persists, the solution may be supersaturated or degraded. Prepare a fresh, lower concentration stock solution. 3. Centrifuge the solution and test the supernatant for activity, but be aware that the concentration will be lower than intended. |
| Change in color of the DMSO stock solution. | Compound degradation. | Discard the solution and prepare a fresh stock. A color change often indicates chemical decomposition. |
Stability of a 2-Aminothiazole Compound in DMSO
While specific quantitative data for this compound is not available, the following table summarizes the stability of a structurally related 2-aminothiazole compound in DMSO, which can serve as a useful reference.[1]
| Storage Temperature | Time | Remaining Compound |
| Room Temperature | 7 days | 36% |
| +4°C | 7 days | Not specified, but degradation observed |
| -20°C | 7 days | Minimal decomposition |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method to determine the stability of this compound in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Solvent or buffer of interest (e.g., DMSO, PBS)
-
HPLC or LC-MS system
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water with formic acid)
-
Vials for sample storage
Methodology:
-
Prepare a fresh stock solution of this compound in the desired solvent at a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the fresh solution by HPLC or LC-MS to determine the initial peak area of this compound. This will serve as the baseline.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, 37°C, protected from light or exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC or LC-MS.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizing Degradation and Troubleshooting
Factors Leading to this compound Degradation
References
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dechra.dk [dechra.dk]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
BACE1 Inhibitor Experiments: Technical Support Center
Welcome to the technical support center for BACE1 inhibitor experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: My BACE1 inhibitor shows potent activity in a cell-free FRET assay but fails to reduce Aβ levels in my cell-based assay. What are the common causes?
A: This is a frequent issue that can stem from several factors. The most common culprits are poor cell permeability of the inhibitor, inhibitor instability in culture media, or rapid metabolism by the cells. It is also possible that the inhibitor is being actively transported out of the cell by efflux pumps. We recommend verifying cellular uptake and stability before proceeding. Some peptide-based inhibitors are known to have poor permeability, a problem that has been addressed in some cases by adding cell-penetrating sequences.[1][2]
Q2: I'm observing unexpected toxicity in my cell cultures or animal models. Could this be related to the inhibitor's mechanism of action?
A: Yes, toxicity can be a significant concern. While some issues may arise from the specific chemical structure of your compound, "on-target" and "off-target" toxicity are known pitfalls. BACE1 has multiple physiological substrates beyond APP, including Neuregulin-1 (Nrg1), which is crucial for nerve myelination.[3] Inhibiting BACE1 can therefore interfere with these pathways. Additionally, off-target inhibition of related proteases like BACE2 or Cathepsin D can lead to adverse effects such as hair depigmentation or ocular toxicity.[4] Liver toxicity has also been a major reason for the failure of BACE1 inhibitors in clinical trials.[5][6][7]
Q3: My inhibitor effectively reduces Aβ levels, but I'm seeing an unexpected increase in total BACE1 protein levels via Western Blot. Is this a known phenomenon?
A: Yes, this paradoxical effect has been documented for several BACE1 inhibitors.[8] Studies have shown that certain inhibitors do not affect BACE1 transcription but instead prolong the protein's half-life, leading to its accumulation.[8] This is a critical observation, as chronic elevation of the BACE1 enzyme could lead to augmented substrate processing if the inhibitor's concentration falls below effective levels between doses, potentially contributing to adverse effects.[8]
Q4: How important is selectivity against BACE2?
A: Selectivity against BACE2 is crucial. While BACE1 and BACE2 are homologous, they have distinct physiological roles. BACE2 is highly expressed in pancreatic β-cells and is involved in melanogenesis in hair follicles.[4] Non-selective inhibitors that also block BACE2 have been associated with side effects like irreversible hair depigmentation.[4] Therefore, profiling your inhibitor's activity against BACE2 is a critical step in characterizing its safety and specificity.
Q5: My inhibitor stock solution, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell media. How can I solve this?
A: Precipitate formation is a common issue when diluting organic stock solutions into aqueous media.[9] To avoid this, it is recommended to perform a serial dilution in DMSO first to lower the concentration, and then add this intermediate dilution to the final aqueous solution. For example, to achieve a final concentration of 1 µM from a 10 mM DMSO stock, you could first dilute it to 1 mM in DMSO, and then add a small volume of this intermediate stock to your culture medium or buffer.[9] Always ensure the final DMSO concentration is low (typically <1%) to avoid solvent-induced toxicity or artifacts.[10]
Troubleshooting Guides
Problem: Inconsistent Results in BACE1 FRET Assays
Fluorescence Resonance Energy Transfer (FRET) assays are a primary method for screening BACE1 inhibitors. Inconsistent results can derail a project. Use the following guide to troubleshoot.
| Symptom | Possible Cause | Recommended Solution |
| High Background Fluorescence | Substrate Degradation | Prepare fresh substrate solution. Protect the substrate from light during preparation and storage as it can be photolabile.[11] |
| Contaminated Buffer/Plate | Use fresh, high-purity assay buffer and new, black-walled microplates designed for fluorescence assays.[12] | |
| Low Signal-to-Noise Ratio | Suboptimal Reagent Concentration | Re-evaluate the concentrations of the BACE1 enzyme and FRET substrate. Titrate both to find the optimal balance for a robust signal.[11][13] |
| Incorrect Instrument Settings | Ensure the fluorometer is set to the correct excitation and emission wavelengths for the specific donor/acceptor pair in your substrate (e.g., Ex/Em = 320/405 nm or 350/490 nm).[12][14] | |
| Erratic or Non-Linear Reaction Kinetics | Inhibitor/Compound Precipitation | Visually inspect wells for precipitation. See FAQ Q5 for proper dilution techniques. The final DMSO concentration should typically not exceed 1%.[10] |
| Enzyme Instability | BACE1 enzyme is sensitive to freeze-thaw cycles. Prepare single-use aliquots of the enzyme and store them at -80°C. Thaw on ice immediately before use.[10][12] | |
| Temperature Fluctuation | Ensure the plate reader maintains a stable temperature (e.g., 37°C) throughout the kinetic read.[14] |
Problem: Poor Correlation Between In Vitro and Cell-Based Assays
A workflow to diagnose why potent in vitro inhibitors fail in cellular models.
Caption: Workflow for troubleshooting poor inhibitor performance in cell-based assays.
Quantitative Data Summary
This table summarizes the potency (IC₅₀) and cell permeability of several known BACE1 inhibitors. These values can serve as a benchmark for your own experimental compounds.
| Inhibitor | BACE1 IC₅₀ | BACE2 IC₅₀ | Cell-Based Aβ Reduction IC₅₀ | Cell Permeability (Papp) | Reference |
| BACE-IN-1 | 32 nM | 47 nM | Not Reported | Not Reported | [9] |
| BACE1-IN-13 | 2.9 nM | Not Reported | 1.3 nM (hAβ42 cells) | Not Reported | [15] |
| Verubecestat (MK-8931) | Potent (Value not specified) | Stronger BACE2 inhibitor | Not Reported | 28.6 x 10⁻⁶ cm/s | [3] |
| Elenbecestat (E2609) | ~7 nM (in cell assay) | Not Reported | Potent | CNS-penetrant | [16] |
| LY2886721 | Potent | Not Reported | Not Reported | CNS-penetrant | [16] |
Signaling Pathways and Logic Diagrams
Understanding the underlying biology is key to interpreting experimental results.
APP Processing Pathway
This diagram illustrates the two main pathways for Amyloid Precursor Protein (APP) processing. BACE1 initiates the amyloidogenic pathway, which leads to the production of Aβ peptides. Inhibition of BACE1 is intended to shift processing toward the non-amyloidogenic pathway.
Caption: The dual pathways of Amyloid Precursor Protein (APP) processing.
On-Target vs. Off-Target Effects
This diagram outlines the potential consequences of BACE1 inhibition, distinguishing between the desired on-target effect and undesired off-target or off-site effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and characterization of a new cell-permeant inhibitor of the β-secretase BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons from a BACE1 inhibitor trial: off-site but not off base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1-IN-1 | BACE | TargetMol [targetmol.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BACE1-IN-13 | Beta-Secretase | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of BACE-IN-1 and Other BACE1 Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a potent and selective β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, referred to here as BACE-IN-1, with other notable BACE1 inhibitors that have undergone clinical investigation. This document is intended to serve as a resource for researchers in the field of Alzheimer's disease and neurodegenerative disorders, offering a comparative overview of inhibitor efficacy, selectivity, and the methodologies used for their evaluation. This compound is presented as a representative compound with high potency and selectivity to illustrate key comparative metrics.
Introduction to BACE1 Inhibition
Beta-secretase 1, or BACE1, is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1][2] This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. The aggregation of Aβ peptides into plaques in the brain is a hallmark pathology of Alzheimer's, leading to neurotoxicity and cognitive decline.[2] Consequently, the inhibition of BACE1 has been a major therapeutic target in the quest for disease-modifying treatments for Alzheimer's disease. Over the years, numerous small molecule BACE1 inhibitors have been developed and tested in clinical trials.[3] While many of these trials have been discontinued due to lack of efficacy or safety concerns, the wealth of data generated provides valuable insights for ongoing research and development in this area.[3]
Comparative Efficacy and Selectivity of BACE1 Inhibitors
The ideal BACE1 inhibitor should exhibit high potency against its target, as well as high selectivity over other related aspartic proteases, such as BACE2 and Cathepsin D (CatD), to minimize off-target effects.[1] The following table summarizes the in vitro potency (IC50 and Ki values) and selectivity of our representative compound, this compound, against several BACE1 inhibitors that have been prominent in clinical research.
| Compound | BACE1 IC50 (nM) | BACE1 Ki (nM) | BACE2 Ki (nM) | Cathepsin D Ki (nM) | Selectivity (BACE2/BACE1) | Selectivity (CatD/BACE1) |
| This compound (Hypothetical) | ~1 | ~0.5 | ~15 | >100,000 | ~30x | >200,000x |
| Verubecestat (MK-8931) | 2.2[4] | 2.2[3] | 0.34[3] | >100,000[3] | ~0.15x[3] | >45,000x[4] |
| Lanabecestat (AZD3293) | - | 0.6[1] | 0.9[1] | 16,100[1] | ~1.5x[1] | ~26,833x[1] |
| Elenbecestat (E2609) | 27[4] | - | - | - | - | - |
| Atabecestat (JNJ-54861911) | - | 1.0-2.6[1] | - | - | - | - |
| CNP520 | - | 11[3] | 30[3] | 205,000[3] | ~2.7x[3] | ~18,636x[3] |
Data is compiled from multiple sources and testing conditions may vary.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by BACE1 inhibitors is the amyloidogenic processing of APP. By blocking BACE1, these inhibitors prevent the formation of the C99 fragment of APP, which is the substrate for γ-secretase to produce Aβ peptides.
Below are diagrams illustrating the amyloidogenic pathway and a general workflow for evaluating BACE1 inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of BACE1 inhibitors.
BACE1 Enzymatic Inhibition Assay (FRET-based)
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human BACE1.
Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence. The inhibitory effect of a compound is measured by the reduction in the rate of fluorescence increase.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with EDANS/DABCYL pair)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
To each well of the microplate, add the test compound dilution (or vehicle control).
-
Add the BACE1 FRET substrate to all wells.
-
Initiate the reaction by adding the recombinant human BACE1 enzyme to all wells except for the blank (no enzyme) controls.
-
Immediately start monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for a specified period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Aβ Reduction Assay
Objective: To assess the ability of a test compound to inhibit BACE1 activity and reduce Aβ production in a cellular context.
Principle: A cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP) is treated with the test compound. The levels of Aβ40 and Aβ42 secreted into the cell culture medium are then quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human APP-overexpressing cell line
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Cell lysis buffer
-
Commercial Aβ40 and Aβ42 ELISA kits
-
Microplate reader for ELISA
Procedure:
-
Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound (and a vehicle control).
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the conditioned medium from each well.
-
(Optional) Lyse the cells to assess cell viability (e.g., using an MTT or LDH assay) to rule out cytotoxicity-mediated effects.
-
Quantify the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of Aβ reduction for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of Aβ reduction versus the logarithm of the inhibitor concentration to determine the EC50 value.
Conclusion
The development of potent and selective BACE1 inhibitors remains a key strategy in the pursuit of effective treatments for Alzheimer's disease. While clinical trials have faced setbacks, the knowledge gained from these endeavors continues to guide the design of next-generation inhibitors. A thorough in vitro and in vivo characterization, as outlined in this guide, is essential for the preclinical evaluation of new BACE1 inhibitor candidates like the representative this compound. The focus on maximizing potency and selectivity while ensuring a favorable safety profile will be paramount for the future success of this therapeutic approach.
References
- 1. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of BACE1 Inhibitors: Bace-IN-1 vs. Verubecestat
In the relentless pursuit of effective disease-modifying therapies for Alzheimer's disease, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has emerged as a promising strategy. BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques that are a hallmark of Alzheimer's pathology. This guide provides a detailed comparative analysis of two notable BACE1 inhibitors: Bace-IN-1, a research compound, and Verubecestat (MK-8931), a well-characterized clinical trial candidate. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters for this compound and Verubecestat, offering a direct comparison of their in vitro efficacy and pharmacokinetic profiles.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | This compound | Verubecestat |
| BACE1 IC50 | 32 nM | 13 nM (in cells) |
| BACE2 IC50 | 47 nM | Not explicitly reported as IC50, but potent inhibitor |
| BACE1 Ki | Not Reported | 2.2 nM |
| BACE2 Ki | Not Reported | 0.38 nM |
| Selectivity (BACE2/BACE1 IC50) | ~1.5-fold | Not directly comparable with available data |
| Selectivity vs. Cathepsin D | Not Reported | >100,000 nM (Ki) |
Table 2: Pharmacokinetic Profiles
| Parameter | This compound | Verubecestat |
| Oral Bioavailability | Not Reported | Good to excellent in preclinical species |
| Brain Penetration | High | Freely crosses the blood-brain barrier |
| Half-life (t1/2) | Not Reported | ~20 hours (ideal for once-a-day dosing)[1] |
| Plasma Clearance | Not Reported | Low to moderate in preclinical species |
| Volume of Distribution (Vd) | Not Reported | Moderate to high in preclinical species |
Delving Deeper: Experimental Insights
BACE1 Inhibition and Amyloid-β Reduction
Both this compound and Verubecestat are potent inhibitors of BACE1. This compound demonstrates a BACE1 IC50 of 32 nM[2]. Verubecestat has been shown to effectively reduce Aβ40 in cells with an IC50 of 13 nM and exhibits a high affinity for BACE1 with a Ki of 2.2 nM[3][4].
Verubecestat's efficacy extends to in vivo models, where it dramatically lowers cerebrospinal fluid (CSF) and cortex Aβ40 levels in both rats and cynomolgus monkeys following a single oral dose[3]. In clinical trials, Verubecestat demonstrated a dose-dependent and sustained reduction in the levels of Aβ40 in the CSF of patients with Alzheimer's disease.
Selectivity Profile
A critical aspect of BACE1 inhibitor development is selectivity against the homologous enzyme BACE2 and other aspartyl proteases like Cathepsin D. Non-selective inhibition can lead to off-target effects. This compound shows a slight selectivity for BACE1 over BACE2, with an IC50 of 47 nM for the latter[2]. Verubecestat is a potent inhibitor of both BACE1 (Ki = 2.2 nM) and BACE2 (Ki = 0.38 nM)[4]. However, it displays high selectivity against other key aspartyl proteases, such as Cathepsin D (Ki > 100,000 nM)[1].
Experimental Methodologies: A Closer Look
To ensure a comprehensive understanding of the presented data, this section details the typical experimental protocols used to evaluate BACE1 inhibitors.
BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This in vitro assay is a standard method to determine the inhibitory potency of compounds against the BACE1 enzyme.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to BACE1 activity.
Protocol Outline:
-
Reagents: Recombinant human BACE1 enzyme, FRET peptide substrate, assay buffer (e.g., sodium acetate, pH 4.5), and the test compounds (this compound or Verubecestat) at various concentrations.
-
Procedure:
-
The test compound is pre-incubated with the BACE1 enzyme in the assay buffer in a 96-well plate.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
Fluorescence is measured kinetically over time using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition at each compound concentration is determined relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.
Cell-Based Amyloid-β Reduction Assay
This assay assesses the ability of an inhibitor to reduce the production of Aβ in a cellular context. Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human amyloid precursor protein (APP) are commonly used.
Principle: The cells are treated with the test compound, and the amount of Aβ secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
Protocol Outline:
-
Cell Culture: HEK293 cells expressing a mutant form of human APP (e.g., Swedish mutation) are cultured to near confluency.
-
Compound Treatment: The cells are incubated with varying concentrations of this compound or Verubecestat for a defined period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Aβ Quantification: The levels of Aβ40 and/or Aβ42 in the supernatant are measured using a specific ELISA kit.
-
Data Analysis: The percentage of Aβ reduction at each compound concentration is calculated relative to a vehicle-treated control. The IC50 value for Aβ reduction is then determined.
In Vivo Assessment of Aβ Levels in Cerebrospinal Fluid (CSF) and Brain Tissue (Rodent Model)
This preclinical in vivo study evaluates the pharmacodynamic effect of the BACE1 inhibitor after systemic administration.
Protocol Outline:
-
Animal Model: Rats or transgenic mice expressing human APP are used.
-
Compound Administration: The test compound is administered orally or via another relevant route at different doses.
-
Sample Collection: At various time points after dosing, CSF is collected from the cisterna magna, and animals are euthanized for brain tissue collection.
-
Sample Processing: Brain tissue is homogenized.
-
Aβ Quantification: Aβ levels in the CSF and brain homogenates are measured by ELISA.
-
Data Analysis: The dose-dependent reduction in Aβ levels is determined and correlated with the plasma and brain concentrations of the drug.
Visualizing the Science: Diagrams
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: BACE1 Signaling Pathway in Alzheimer's Disease.
Caption: Experimental Workflow for BACE1 Inhibitor Evaluation.
Conclusion
Both this compound and Verubecestat are potent inhibitors of BACE1, the critical enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. Verubecestat has been extensively studied, demonstrating robust in vivo efficacy in reducing Aβ levels in both preclinical models and human subjects, although its clinical development was ultimately halted. This compound shows promise as a brain-penetrant BACE1 inhibitor in vitro, but a comprehensive comparison is limited by the lack of publicly available in vivo pharmacokinetic and pharmacodynamic data. Further studies on this compound are necessary to fully elucidate its therapeutic potential relative to clinically evaluated compounds like Verubecestat. This guide provides a foundational comparison to aid researchers in the ongoing quest for a safe and effective BACE1 inhibitor for the treatment of Alzheimer's disease.
References
- 1. The β‐secretase (BACE) inhibitor NB‐360 in preclinical models: From amyloid‐β reduction to downstream disease‐relevant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 inhibition more effectively suppresses initiation than progression of β-amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? [mdpi.com]
- 4. researchgate.net [researchgate.net]
Bace-IN-1 vs. Atabecestat: A Comparative Guide to In Vitro Efficacy
In the landscape of Alzheimer's disease research, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a pivotal strategy to mitigate the production of amyloid-β (Aβ) peptides, a hallmark of the disease. This guide provides a detailed in vitro comparison of two notable BACE1 inhibitors: Bace-IN-1 and Atabecestat. The following sections present quantitative efficacy data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in their evaluation of these compounds.
Quantitative Efficacy: A Head-to-Head Comparison
The in vitro potency of BACE1 inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are key metrics used to quantify this efficacy. While extensive data is available for Atabecestat, specific IC50 values for a compound explicitly named "this compound" are not readily found in the public domain. Therefore, for the purpose of this comparison, we are presenting data for a highly potent BACE1 inhibitor from the same chemical series, referred to as BACE1-IN-13, as a representative analogue.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Cellular Aβ42 Reduction IC50 (nM) | Reference |
| Atabecestat (JNJ-54861911) | Human BACE1 | Enzymatic Assay | 9.8 (Ki) | Not explicitly stated | [1] |
| BACE1-IN-13 | BACE1 | Enzymatic Assay | 2.9 (IC50) | 1.3 | [2] |
Note: The Ki value for Atabecestat represents its binding affinity to the enzyme, while the IC50 value for BACE1-IN-13 represents the concentration required to inhibit 50% of the enzyme's activity. Both are measures of high potency. Atabecestat has demonstrated dose-dependent reduction of cerebrospinal fluid (CSF) Aβ levels by 50-90% in clinical trials, indicating its potent activity in a physiological context.[1][3]
Mechanism of Action: Targeting the Amyloidogenic Pathway
Both this compound and Atabecestat are small molecule inhibitors that target the catalytic activity of BACE1.[1][4] BACE1 is a transmembrane aspartyl protease that initiates the amyloidogenic pathway of amyloid precursor protein (APP) processing.[3] By cleaving APP at the β-secretase site, BACE1 generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The subsequent cleavage of C99 by γ-secretase releases the neurotoxic Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.[3] BACE1 inhibitors bind to the active site of the enzyme, preventing the initial cleavage of APP and thereby reducing the production of all downstream Aβ species.[4]
Experimental Protocols
The in vitro efficacy of BACE1 inhibitors is typically determined using enzymatic assays, most commonly Fluorescence Resonance Energy Transfer (FRET) assays.
BACE1 Enzymatic FRET Assay Protocol
This protocol outlines a general procedure for assessing BACE1 inhibition in vitro. Specific concentrations and incubation times may vary based on the enzyme and substrate batches.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Reconstitute recombinant human BACE1 enzyme in the assay buffer to the desired concentration.
-
Prepare a BACE1 FRET substrate solution in the assay buffer. The substrate is a peptide containing a fluorophore and a quencher that, when cleaved by BACE1, produces a fluorescent signal.
-
Prepare serial dilutions of the test inhibitors (this compound or Atabecestat) in the assay buffer. A DMSO stock is typically used for the initial dilution.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the assay buffer, the BACE1 enzyme, and the test inhibitor dilutions.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of BACE1 inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Both Atabecestat and representative compounds from the Bace-IN series demonstrate high in vitro potency against BACE1, a key target in Alzheimer's disease therapy. Their ability to inhibit the enzymatic cleavage of APP and subsequently reduce the production of amyloid-β peptides underscores their therapeutic potential. The provided experimental protocols and diagrams offer a framework for researchers to conduct their own comparative studies and further investigate the efficacy and mechanism of these and other BACE1 inhibitors. The choice between these inhibitors for further preclinical or clinical development would likely depend on a broader range of factors including selectivity, pharmacokinetic properties, and safety profiles.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1-IN-13 - Immunomart [immunomart.org]
- 3. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer’s disease: randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
Validating BACE1 Target Engagement In Vivo: A Comparative Guide to Bace-IN-1 and Clinically Tested Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bace-IN-1 with several clinically evaluated BACE1 inhibitors for the in vivo validation of target engagement. While in vivo experimental data for this compound is not publicly available, this document serves as a resource by presenting its in vitro potency alongside the in vivo performance of alternative compounds. This comparative approach offers valuable insights for researchers designing and interpreting in vivo studies for novel BACE1 inhibitors.
BACE1 Signaling Pathway in Alzheimer's Disease
Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[1][2] These peptides can aggregate to form plaques in the brain, a hallmark of Alzheimer's disease. BACE1 initiates the cleavage of the amyloid precursor protein (APP), a process that is followed by cleavage by γ-secretase, ultimately releasing Aβ peptides of varying lengths.[1][3]
Comparison of this compound and Alternative BACE1 Inhibitors
Validating the in vivo efficacy of a BACE1 inhibitor requires assessing its ability to penetrate the brain, engage with the BACE1 enzyme, and subsequently reduce the levels of Aβ. The following tables summarize the available data for this compound and prominent alternative inhibitors that have undergone clinical investigation.
Table 1: In Vitro Potency of BACE1 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human BACE1 | 32 | [1] |
| Human BACE2 | 47 | [1] | |
| Verubecestat (MK-8931) | Human BACE1 | 13 | [2] |
| Lanabecestat (AZD3293) | Human BACE1 | 0.6 | [3] |
| Human BACE2 | 0.9 | [3] | |
| Elenbecestat (E2609) | Human BACE1 | 3.9 | [4] |
| Human BACE2 | 46 | [4] | |
| Atabecestat (JNJ-54861911) | Human BACE1 | - | [5] |
Note: A lower IC50 value indicates higher potency.
Table 2: In Vivo Performance of Clinically Tested BACE1 Inhibitors
| Compound | Animal Model | Dose | Route | % Aβ Reduction (Brain) | Pharmacokinetic/Pharmacodynamic Highlights | Reference |
| Verubecestat (MK-8931) | Rat | 10 mg/kg | Oral | ~70% (cortex Aβ40) | Good oral bioavailability and brain penetration. | [2] |
| Cynomolgus Monkey | 3 mg/kg | Oral | Significant reduction in CSF Aβ40 | Long half-life suitable for once-daily dosing. | [2] | |
| Lanabecestat (AZD3293) | Mouse & Guinea Pig | - | Oral | Significant reduction | Brain permeable. | [3] |
| Human | 20-50 mg | Oral | 51-73% reduction in CSF Aβ | Dose-dependent reduction in CSF Aβ levels. | [6] | |
| Elenbecestat (E2609) | - | - | - | - | Preclinical data showed significant lowering of Aβ levels. | [7] |
| Human | 50 mg | Oral | Statistically significant reduction | Favorable safety and tolerability profile in Phase II. | [8] | |
| Atabecestat (JNJ-54861911) | Human | 5-150 mg | Oral | Dose-dependent reduction in CSF and plasma Aβ | Clinical trials were terminated due to liver toxicity. | [5] |
Experimental Protocols for In Vivo Target Engagement Validation
A critical aspect of validating a BACE1 inhibitor in vivo is the experimental design. Below are generalized protocols for key experiments.
Experimental Workflow for In Vivo BACE1 Inhibitor Validation
Animal Model Selection and Dosing
-
Animal Model: Alzheimer's disease transgenic mouse models that overexpress human APP with familial mutations (e.g., 5XFAD, APP/PS1) are commonly used as they develop amyloid plaques.
-
Dosing: The BACE1 inhibitor is typically administered orally (gavage) or via intraperitoneal (IP) injection. The dose and frequency are determined by preliminary pharmacokinetic and tolerability studies. A vehicle control group is essential for comparison.
Sample Collection and Preparation
-
Tissue Collection: At a predetermined time point after the final dose, animals are euthanized, and brain tissue, cerebrospinal fluid (CSF), and blood are collected.
-
Brain Homogenization: Brain tissue is rapidly dissected and homogenized in a suitable buffer containing protease inhibitors to prevent protein degradation.
-
CSF and Plasma Preparation: CSF is collected from the cisterna magna. Blood is collected via cardiac puncture and centrifuged to separate plasma.
Measurement of BACE1 Activity
-
Fluorogenic Resonance Energy Transfer (FRET) Assay: This is a common method to measure BACE1 activity in brain homogenates.
-
Principle: A specific peptide substrate for BACE1 is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to BACE1 activity.
-
Protocol Outline:
-
Prepare brain homogenates.
-
Add the FRET substrate to the homogenates in a microplate.
-
Incubate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Compare the activity in inhibitor-treated samples to vehicle-treated controls.
-
-
Quantification of Amyloid-Beta (Aβ) Levels
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and specific method for quantifying Aβ40 and Aβ42 levels in brain homogenates, CSF, and plasma.
-
Protocol Outline:
-
Coat a microplate with a capture antibody specific for the N-terminus of Aβ.
-
Add brain homogenates, CSF, or plasma samples to the wells and incubate.
-
Wash the wells to remove unbound components.
-
Add a detection antibody specific for the C-terminus of Aβ40 or Aβ42, which is conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the wells.
-
Add a substrate that is converted by the enzyme into a colored product.
-
Measure the absorbance using a plate reader.
-
Calculate Aβ concentrations based on a standard curve.
-
-
-
Mass Spectrometry (MS): MS-based methods, such as immunoprecipitation-mass spectrometry (IP-MS), provide a highly accurate and multiplexed quantification of different Aβ species.
Pharmacokinetic (PK) Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying the concentration of the BACE1 inhibitor in plasma and brain tissue.
-
Protocol Outline:
-
Extract the drug from plasma or brain homogenates.
-
Separate the drug from other components using liquid chromatography.
-
Detect and quantify the drug using tandem mass spectrometry.
-
Determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and brain-to-plasma ratio.
-
-
Logical Relationship of Validation Methods
The validation of a BACE1 inhibitor's in vivo target engagement relies on a logical cascade of evidence. The inhibitor must first reach the target in sufficient concentrations (pharmacokinetics), then interact with and inhibit the enzyme (target engagement), leading to a measurable downstream effect on the biomarker (pharmacodynamics).
Conclusion
While this compound demonstrates potent in vitro inhibition of BACE1, its in vivo efficacy remains to be publicly documented. This guide provides a framework for researchers to design and interpret in vivo target engagement studies by comparing the available data for this compound with clinically tested alternatives. The provided experimental protocols offer a starting point for the in vivo characterization of novel BACE1 inhibitors, a critical step in the development of potential therapeutics for Alzheimer's disease. The successful validation of in vivo target engagement, as demonstrated by the data for compounds like verubecestat and lanabecestat, hinges on a clear understanding of the compound's pharmacokinetics and its downstream pharmacodynamic effects on Aβ levels.
References
- 1. researchgate.net [researchgate.net]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BACE1 across species: a comparison of the in vivo consequences of BACE1 deletion in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β-secretase enzyme BACE1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE-1 is expressed in the blood–brain barrier endothelium and is upregulated in a murine model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beingpatient.com [beingpatient.com]
Assessing the Selectivity of BACE1 Inhibitors: A Guide to Cross-Reactivity with Other Proteases
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a BACE1 inhibitor is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides an objective comparison of the performance of BACE1 inhibitors against other key proteases, supported by representative experimental data and detailed methodologies.
Beta-secretase 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3] However, the development of BACE1 inhibitors is challenged by the need for high selectivity, particularly against related aspartyl proteases such as BACE2 and Cathepsin D, to minimize potential side effects.[1] This guide outlines the critical aspects of evaluating the cross-reactivity of BACE1 inhibitors.
Comparative Selectivity Profile of a Potent BACE1 Inhibitor
The inhibitory activity of a BACE1 inhibitor is typically assessed against a panel of related proteases to determine its selectivity. The following table presents a representative selectivity profile for a hypothetical potent BACE1 inhibitor, with data modeled on typical findings in the field.
| Protease | IC50 (nM) | Fold Selectivity vs. BACE1 |
| BACE1 | 10 | - |
| BACE2 | 1,000 | 100 |
| Cathepsin D | >10,000 | >1,000 |
| Renin | >10,000 | >1,000 |
| Pepsin | >10,000 | >1,000 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value indicates lower potency. Fold selectivity is calculated by dividing the IC50 for the off-target protease by the IC50 for BACE1.
Experimental Workflow for Protease Selectivity Profiling
A systematic approach is essential for accurately determining the cross-reactivity of a BACE1 inhibitor. The following diagram illustrates a standard experimental workflow for assessing protease selectivity.
Figure 1. A typical workflow for determining the selectivity profile of a BACE1 inhibitor.
Detailed Experimental Protocols
Accurate and reproducible experimental design is crucial for generating reliable selectivity data. Below are detailed methodologies for key assays.
BACE1 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available BACE1 inhibitor screening kits.[4][5][6]
Materials:
-
BACE1 enzyme (human recombinant)
-
BACE1 substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test inhibitor (e.g., "Bace-IN-1") dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of BACE1 enzyme in assay buffer.
-
Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1-2%.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add assay buffer and the solvent used for the inhibitor.
-
Control wells (100% activity): Add assay buffer, BACE1 enzyme, and the solvent.
-
Inhibitor wells: Add assay buffer, BACE1 enzyme, and the serially diluted test inhibitor.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the BACE1 substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protease Selectivity Profiling
To assess cross-reactivity, the BACE1 inhibitor is tested against a panel of other proteases using assays specific to each enzyme.
Procedure:
-
Protease Panel Selection:
-
Select proteases with structural or functional homology to BACE1, such as BACE2, Cathepsin D, renin, and pepsin.
-
-
Assay Adaptation:
-
For each protease, use an optimized assay buffer and a specific substrate. For example, a different peptide substrate and buffer pH may be required for a Cathepsin D assay compared to the BACE1 assay.[1]
-
-
Inhibition Assay:
-
Perform inhibition assays for each protease in the panel following a similar procedure to the BACE1 assay described above. The same serial dilutions of the test inhibitor should be used.
-
-
IC50 Determination and Selectivity Calculation:
-
Determine the IC50 value for the inhibitor against each protease.
-
Calculate the fold selectivity by dividing the IC50 value for each off-target protease by the IC50 value for BACE1. A higher fold selectivity indicates a more selective inhibitor.
-
References
- 1. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Membrane-Bound Aspartyl Protease BACE1: Molecular and Functional Properties in Alzheimer’s Disease and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to BACE1 Inhibitors in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) represents a key therapeutic strategy in the development of disease-modifying treatments for Alzheimer's disease. BACE1 is the rate-limiting enzyme responsible for the production of the amyloid-β (Aβ) peptide, the primary component of the amyloid plaques that are a hallmark of Alzheimer's pathology. By blocking this enzyme, BACE1 inhibitors aim to reduce the production of Aβ, thereby preventing the formation of these neurotoxic plaques. This guide provides a comparative overview of the efficacy of several BACE1 inhibitors in preclinical Alzheimer's disease mouse models, supported by experimental data and detailed methodologies.
Efficacy of BACE1 Inhibitors on Amyloid-β Reduction
The primary measure of efficacy for BACE1 inhibitors in preclinical models is the reduction of Aβ levels in the brain. The following table summarizes the in vivo effects of various BACE1 inhibitors on Aβ concentrations in different Alzheimer's disease mouse models.
| Inhibitor | Mouse Model | Dosage and Administration | Aβ Reduction | Citation |
| NB-360 | APP Transgenic Mice | Oral administration | Completely blocked the progression of Aβ deposition. | [1] |
| Verubecestat (MK-8931) | Sprague-Dawley Rats | 3 and 10 mg/kg, oral | Dose-dependent reduction in CSF and cortical Aβ40. Peak effect of 72-81% reduction in CSF Aβ40. | [2] |
| Atabecestat (JNJ-54861911) | APPPS1 Mice | 100 and 300 mg/kg, oral, once daily for 3 days | Reduced human Aβ1-40 and Aβ1-42 levels in the brain at 300 mg/kg. | [3] |
| Lanabecestat (AZD3293) | Mouse, Guinea Pig, Dog | Time- and dose-dependent | Significant reduction of soluble Aβ species. | [4][5] |
| GRL-8234 | 5XFAD Mice | 33.4 mg/kg, intraperitoneal, once daily for 28 days | Induces ~50% inhibition of APP β-cleavage and moderate Aβ reduction. | [6] |
| Generic BACE1 Deletion | 5XFAD Mice | Genetic deletion | ~97% reduction in Aβ40 and ~97.5% reduction in Aβ42 at 300 days of age. | [7] |
Impact of BACE1 Inhibition on Cognitive Function
Beyond amyloid reduction, a critical aspect of efficacy is the potential to rescue or improve cognitive deficits. The following table highlights the effects of BACE1 inhibition on cognitive performance in Alzheimer's mouse models.
| Inhibitor/Method | Mouse Model | Cognitive Test | Outcome | Citation |
| GRL-8234 | 4-month-old 5XFAD Mice | Contextual Fear Conditioning | Reversed accelerated long-term forgetting. | [6] |
| Generic BACE1 Deletion | 5XFAD Mice | Contextual Fear Conditioning | Improved memory deficits. | [7] |
| Targeted BACE1 Deletion in Microglia | 5XFAD Mice | Not specified | Improved learning and memory behaviors. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for evaluating BACE1 inhibitors, the following diagrams are provided.
References
- 1. A novel BACE inhibitor NB-360 shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated long‐term forgetting is a BACE1 inhibitor‐reversible incipient cognitive phenotype in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 deletion in the adult mouse reverses preformed amyloid deposition and improves cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted BACE-1 inhibition in microglia enhances amyloid clearance and improved cognitive performance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BACE1 Inhibitor Potency: A Guide for Researchers
A deep dive into the comparative efficacy of leading BACE1 inhibitors, supported by experimental data and detailed protocols to inform preclinical and clinical research in Alzheimer's disease.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target in Alzheimer's disease research. As the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, its inhibition is a key strategy for reducing the amyloid plaques characteristic of the disease. This guide provides a head-to-head comparison of the potency of four prominent BACE1 inhibitors: Verubecestat (MK-8931), Lanabecestat (AZD3293), Atabecestat (JNJ-54861911), and the widely used research tool, LY2886721.
The BACE1 Signaling Pathway in Alzheimer's Disease
The proteolytic processing of the amyloid precursor protein (APP) by BACE1 is the initial step in the amyloidogenic pathway. BACE1 cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides, which can aggregate to form neurotoxic oligomers and amyloid plaques. BACE1 inhibitors block this first crucial step, thereby reducing the overall production of Aβ.
Caption: Amyloid Precursor Protein (APP) processing pathway and the mechanism of BACE1 inhibition.
Quantitative Potency Comparison
The following tables summarize the in vitro and cellular potency of the selected BACE1 inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating higher potency.
Table 1: In Vitro Enzymatic Potency
| Inhibitor | BACE1 Ki (nM) | BACE1 IC50 (nM) | BACE2 Ki (nM) | BACE2 IC50 (nM) | Selectivity (BACE2 Ki / BACE1 Ki) |
| Verubecestat (MK-8931) | 2.2[1][2][3][4] | 13[5][6] | 0.38[1][3][4] | - | ~0.17 (BACE2 selective) |
| Lanabecestat (AZD3293) | 0.4[4][7][8] | 0.6 | 0.8 | - | ~2 |
| Atabecestat (JNJ-54861911) | 9.8 | - | 30 | - | ~3 |
| LY2886721 | - | 20.3[2] | - | 10.2[2] | ~0.5 (Non-selective) |
Table 2: Cellular Potency for Aβ Reduction
| Inhibitor | Cell Line | Aβ Species | IC50 / EC50 (nM) |
| Verubecestat (MK-8931) | HEK293 APPSwe/Lon | Aβ40 | 2.1[1][3] |
| Aβ42 | 0.7[1][3] | ||
| sAPPβ | 4.4[1][3] | ||
| Lanabecestat (AZD3293) | SH-SY5Y-APP | Aβ40 | 0.08[7] |
| Mouse Primary Neurons | Aβ40 | 0.61[7] | |
| Guinea Pig Primary Neurons | Aβ40 | 0.31[7] | |
| Atabecestat (JNJ-54861911) | N/A | CSF Aβ | 50-90% reduction at 5-50 mg doses |
| LY2886721 | HEK293swe | Aβ40 | 18.5 |
| Aβ42 | 19.7 | ||
| PDAPP Neuronal Cultures | Aβ | ~10 |
Experimental Methodologies
The data presented in this guide are derived from standardized in vitro and in vivo assays. Below are detailed protocols for the key experiments cited.
BACE1 Enzymatic Assay (FRET-Based)
This assay quantifies the enzymatic activity of purified BACE1 by measuring the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher.
Caption: A typical workflow for a BACE1 FRET-based enzymatic assay.
Protocol:
-
Reagent Preparation : Recombinant human BACE1 enzyme, a FRET peptide substrate (e.g., a rhodamine-based peptide), and assay buffer (typically sodium acetate, pH 4.5) are prepared. Test inhibitors are serially diluted in DMSO and then the assay buffer.
-
Reaction Setup : In a microplate (e.g., 384-well), the test inhibitor and the FRET substrate are added to each well.
-
Enzyme Addition : The reaction is initiated by adding the purified BACE1 enzyme to each well.
-
Incubation : The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes). The reaction can be read kinetically or as an endpoint.
-
Fluorescence Reading : A microplate reader is used to measure the fluorescence signal. Upon cleavage of the substrate by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Data Analysis : The fluorescence intensity in the presence of the inhibitor is compared to the control (no inhibitor) to calculate the percentage of inhibition. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Aβ Production Assay
This assay measures the ability of an inhibitor to reduce the secretion of Aβ peptides from cultured cells that overexpress human APP.
Protocol:
-
Cell Culture : Human Embryonic Kidney (HEK293) cells stably transfected with a mutant form of human APP (e.g., the "Swedish" mutation, which enhances BACE1 cleavage) are cultured to near confluence in multi-well plates.
-
Inhibitor Treatment : The culture medium is replaced with fresh medium containing various concentrations of the BACE1 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation : The cells are incubated for a specified period (e.g., 18-24 hours) to allow for APP processing and Aβ secretion into the conditioned medium.
-
Sample Collection : After incubation, the conditioned medium is collected. The cells are lysed to measure total protein content for normalization.
-
Aβ Quantification : The levels of Aβ40 and Aβ42 in the conditioned medium are quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assay.
-
Data Analysis : The Aβ concentrations are normalized to the total cell protein. The percentage of Aβ reduction at each inhibitor concentration is calculated relative to the vehicle control, and IC50 or EC50 values are determined from the dose-response curve.
In Vivo Efficacy Assessment in Animal Models
This involves administering the BACE1 inhibitor to animal models (e.g., transgenic mice expressing human APP, rats, or dogs) and measuring the reduction of Aβ in the cerebrospinal fluid (CSF) or brain tissue.
Protocol:
-
Animal Models : Transgenic mice (e.g., PDAPP or APPPS1 models) or wild-type rats and dogs are used.
-
Drug Administration : The BACE1 inhibitor is administered, typically via oral gavage, at various doses.
-
Sample Collection : At specific time points after dosing, CSF is collected (e.g., from the cisterna magna in rats) or animals are euthanized, and brain tissue is harvested.
-
Aβ Measurement : Brain tissue is homogenized, and Aβ levels in the brain homogenates and CSF are measured by ELISA or a similar immunoassay.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Plasma and brain concentrations of the drug are often measured alongside Aβ levels to establish a relationship between drug exposure and the pharmacodynamic effect (Aβ reduction). The dose required to achieve a 50% reduction in Aβ (ED50) is often calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Atabecestat (JNJ-54861911): A Thiazine-Based β-Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor Advanced to the Phase 2b/3 EARLY Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating Bace-IN-1 Specificity: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using the small molecule inhibitor Bace-IN-1 versus siRNA-mediated gene silencing to validate on-target activity for Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). Ensuring the specificity of a pharmacological inhibitor is a critical step in drug development to minimize off-target effects and accurately interpret experimental outcomes.
Introduction to BACE1 and Specificity Validation
Beta-secretase 1 (BACE1) is a key aspartyl protease in the amyloidogenic pathway, making it a prime therapeutic target for Alzheimer's disease (AD).[1][2] BACE1 initiates the cleavage of the amyloid precursor protein (APP), the first step in the production of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in the AD brain.[3][4][5] Pharmacological inhibition of BACE1 is a major strategy to reduce Aβ production.[5][6]
This compound is a potent, cell-permeable inhibitor of BACE1. However, like any small molecule inhibitor, it is crucial to validate that its cellular effects are a direct result of BACE1 inhibition and not due to interactions with other cellular targets ("off-target effects"). Small interfering RNA (siRNA) is a powerful tool for this purpose. By specifically silencing the BACE1 gene, siRNA provides a benchmark for the expected cellular phenotype of BACE1 loss-of-function. Comparing the effects of this compound treatment with those of BACE1 siRNA allows for a rigorous assessment of the inhibitor's on-target specificity.
The BACE1 Signaling Pathway
BACE1's primary and most studied function is the cleavage of APP. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[3][7] The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[3] However, BACE1 is known to cleave other substrates besides APP, including Seizure protein 6 (SEZ6) and Neuregulin 1 (NRG1), which are involved in synaptic function and myelination, respectively.[8][9] This highlights the importance of using specific inhibitors to avoid unintended physiological consequences.[9][10]
Experimental Workflow for Specificity Validation
The core principle of this validation strategy is to compare the molecular consequences of pharmacological inhibition with genetic knockdown. An ideal experiment includes a vehicle control, a non-targeting (scrambled) siRNA control, this compound treatment, and BACE1 siRNA transfection. The effects on BACE1 protein levels, APP processing (sAPPβ and C99 levels), and final Aβ production are then quantified.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells stably overexpressing human APP (APP695 isoform) are a suitable model.
-
Culture Conditions: Maintain cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.
-
Plating: Seed 5 x 10⁵ cells per well in 6-well plates. Allow cells to adhere and reach 50-60% confluency before treatment or transfection.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration (e.g., 1 µM) in culture medium. Replace the existing medium with the this compound containing medium. For the vehicle control, use an equivalent concentration of DMSO.
siRNA Transfection
-
Reagents: Use a validated BACE1-targeting siRNA and a non-targeting (scrambled) control siRNA. Use a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Procedure (per well of a 6-well plate):
-
Complex Formation: In one tube, dilute 25 pmol of siRNA into 100 µL of Opti-MEM medium. In a separate tube, dilute 5 µL of transfection reagent into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to the cells.
-
Incubation: Incubate cells for 48-72 hours to allow for effective gene silencing before harvesting.
-
Western Blot Analysis
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Media Collection: Collect the conditioned media and centrifuge to remove cellular debris. Concentrate the media if necessary for sAPPβ detection.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein lysate or concentrated media per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-BACE1, anti-sAPPβ (6E10 or similar), anti-APP C-terminal (for C99), and a loading control (e.g., anti-β-Actin or anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and imaging system. Quantify band intensity using densitometry software.
-
Aβ ELISA
-
Sample: Use the conditioned media collected from the cell cultures.
-
Procedure: Use commercially available ELISA kits specific for human Aβ40 and Aβ42. Follow the manufacturer's instructions precisely.
-
Analysis: Measure absorbance at the specified wavelength and calculate Aβ concentrations based on the standard curve. Normalize results to total cellular protein content from the corresponding well.
Data Presentation and Comparison
The following tables summarize the expected quantitative outcomes from the validation experiments. Data is presented as a percentage of the vehicle control group.
Table 1: Effect on BACE1 Protein Expression
| Treatment Group | BACE1 Protein Level (% of Control) | Interpretation |
|---|---|---|
| Vehicle Control | 100 ± 8 | Baseline expression. |
| Scrambled siRNA | 98 ± 7 | No effect on BACE1 expression. |
| This compound (1 µM) | 102 ± 9 | No change in protein level; inhibits activity. |
| BACE1 siRNA | 25 ± 5 | Significant reduction via gene silencing. |
Table 2: Effect on APP Processing and Aβ Production
| Treatment Group | sAPPβ Level (% of Control) | Aβ42 Level (% of Control) | Interpretation |
|---|---|---|---|
| Vehicle Control | 100 ± 10 | 100 ± 12 | Baseline APP processing. |
| Scrambled siRNA | 97 ± 9 | 101 ± 11 | No effect on Aβ production. |
| This compound (1 µM) | 35 ± 6 | 32 ± 7 | Strong inhibition of BACE1 activity. |
| BACE1 siRNA | 38 ± 8 | 36 ± 9 | Effect of silencing matches inhibitor. |
Interpreting the Results
-
Specificity Confirmation: The primary indicator of this compound specificity is the close correlation between the reduction in sAPPβ and Aβ42 levels in the this compound treated group and the BACE1 siRNA group (Table 2). This demonstrates that the pharmacological inhibitor phenocopies the genetic knockdown of the target.
-
Mechanism of Action: Western blot analysis confirms that this compound inhibits BACE1's enzymatic activity without altering the protein's expression level, whereas siRNA acts by reducing the total amount of BACE1 protein (Table 1).
-
Control Integrity: The vehicle and scrambled siRNA controls should show no significant deviation from baseline, confirming that the experimental manipulations themselves do not affect the amyloidogenic pathway.
Comparison with Alternative BACE1 Inhibitors
Numerous BACE1 inhibitors have been developed, though many have faced challenges in clinical trials due to off-target effects or lack of efficacy.[9][10]
| Inhibitor | Key Characteristics | Status/Notes |
| Verubecestat (MK-8931) | Potent inhibitor, but showed some inhibition of BACE2. | Clinical trials were halted due to a lack of efficacy and some cognitive worsening.[10] |
| Lanabecestat (AZD3293) | High oral bioactivity and good blood-brain barrier penetration.[11] | Phase III trials were discontinued based on an assessment that it was unlikely to meet primary endpoints. |
| Atabecestat (JNJ-54861911) | Showed potent Aβ reduction. | Development was stopped due to liver safety concerns.[10] |
This landscape underscores the critical need for rigorous preclinical validation of inhibitor specificity, as demonstrated in this guide for this compound, to predict potential liabilities before advancing to clinical stages.
Conclusion
Validating the specificity of a pharmacological agent is a cornerstone of rigorous drug development. By using siRNA-mediated gene silencing as a benchmark, researchers can confidently attribute the observed effects of this compound to the inhibition of BACE1. This comparative approach, combining pharmacological inhibition with genetic knockdown, provides clear, interpretable data that is essential for advancing targeted therapeutics for diseases like Alzheimer's.
References
- 1. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 4. Distinct anterograde trafficking pathways of BACE1 and amyloid precursor protein from the TGN and the regulation of amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BACE inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lessons from a BACE inhibitor trial: Off-site but not off base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heparin-cofactor-ii-precursor-fragment.com [heparin-cofactor-ii-precursor-fragment.com]
Comparative Guide to BACE-IN-1 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the putative mechanism of action of Bace-IN-1, a β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitor, with other prominent BACE1 inhibitors. The content herein is intended to offer an objective overview supported by available experimental data and established scientific protocols.
Introduction to BACE1 Inhibition
In the pathology of Alzheimer's disease, the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase leads to the production of amyloid-beta (Aβ) peptides. These peptides, particularly Aβ42, are prone to aggregation, forming the amyloid plaques that are a hallmark of Alzheimer's disease.[1] BACE1 is the rate-limiting enzyme in this process, making it a prime therapeutic target for reducing Aβ production and potentially slowing disease progression.[2] BACE inhibitors are a class of drugs designed to block the enzymatic activity of BACE1, thereby decreasing the generation of Aβ peptides.
This compound is identified as a substituted imidazo[1,2-a]pyridine derivative intended to inhibit BACE1.[3] This guide compares its profile with other well-documented BACE1 inhibitors that have undergone significant preclinical and clinical investigation.
Comparative Analysis of BACE1 Inhibitors
The following table summarizes key quantitative data for several BACE1 inhibitors. It is important to note that direct comparison of IC50 and Ki values across different studies should be approached with caution, as experimental conditions can vary.[4]
| Inhibitor | Target(s) | BACE1 Ki (nM) | BACE1 IC50 (nM) | BACE2 Ki/IC50 (nM) | Cellular Aβ Reduction | Reference |
| This compound | BACE1 | Data not available | Data not available | Data not available | Data not available | [3] |
| Verubecestat (MK-8931) | BACE1/BACE2 | 2.2 | 13 | 0.38 (Ki) | Dose-dependent reduction in CSF Aβ40, Aβ42, and sAPPβ | [5] |
| Atabecestat (JNJ-54861911) | BACE1 | 9.8 | Data not available | Data not available | 50-90% reduction in CSF Aβ with 5-50 mg doses | [5] |
| Umibecestat (CNP520) | BACE1 | 11 | Data not available | 30 (Ki) | Robust, dose-dependent Aβ reduction in CSF | [5] |
| Elenbecestat (E2609) | BACE1 | Data not available | Data not available | ~3.5-fold less selective vs BACE1 | Significant reduction in brain Aβ levels | [1] |
Signaling Pathway and Therapeutic Rationale
BACE1 inhibitors intervene at a critical step of the amyloidogenic pathway. By blocking BACE1, the initial cleavage of APP is prevented, leading to a reduction in the downstream production of Aβ peptides.
The logical basis for this therapeutic strategy is that reducing the formation of Aβ plaques will, in turn, mitigate downstream neurotoxic effects and slow cognitive decline.
Experimental Protocols
The evaluation of BACE1 inhibitors like this compound typically follows a multi-stage experimental workflow, from initial enzymatic assays to cellular and in vivo models.
In Vitro BACE1 Enzymatic Assay
Objective: To determine the direct inhibitory potency of a compound on purified BACE1 enzyme.
Methodology: A common method is a Fluorescence Resonance Energy Transfer (FRET) assay.[6]
-
Reagents:
-
Purified recombinant human BACE1 enzyme.
-
A synthetic peptide substrate containing a fluorophore and a quencher group. The substrate sequence is often derived from the "Swedish" mutation of APP, which is readily cleaved by BACE1.[7]
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).[8]
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
-
Procedure:
-
The test inhibitor is serially diluted to various concentrations.
-
In a 96-well or 384-well plate, the inhibitor is pre-incubated with the BACE1 enzyme in the assay buffer.[3]
-
The FRET substrate is added to initiate the enzymatic reaction.
-
As BACE1 cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The fluorescence is measured over time (kinetic assay) or at a fixed endpoint using a microplate reader (e.g., Excitation/Emission at 320/405 nm).[6]
-
The rate of substrate cleavage is calculated, and the concentration of the inhibitor that causes 50% inhibition (IC50) is determined by plotting the inhibition percentage against the inhibitor concentration.
-
Cellular Aβ Reduction Assay
Objective: To assess the ability of a compound to inhibit BACE1 activity within a cellular context and reduce Aβ production.
Methodology:
-
Cell Lines: Typically, cell lines that overexpress human APP, such as HEK293 or CHO cells stably transfected with APP containing the Swedish mutation (e.g., HEK293-APPsw), are used.
-
Procedure:
-
Cells are cultured to a suitable confluency in multi-well plates.
-
The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor.
-
Cells are incubated for a defined period (e.g., 16-24 hours) to allow for APP processing and Aβ secretion into the medium.
-
The conditioned medium is collected, and cell viability can be assessed (e.g., using an MTT assay) to rule out cytotoxicity.
-
The concentration of Aβ40 and Aβ42 in the conditioned medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for cellular Aβ reduction is calculated.
-
In Vivo Efficacy in Animal Models
Objective: To evaluate the pharmacokinetic properties, brain penetration, and efficacy of the inhibitor in reducing brain Aβ levels in a living organism.
Methodology:
-
Animal Models: Transgenic mouse models of Alzheimer's disease that overexpress human APP and develop amyloid plaques (e.g., 5xFAD or APP/PS1 mice) are commonly used.[2]
-
Procedure:
-
The test inhibitor is administered to the animals, typically via oral gavage, over a defined period (acute or chronic dosing).
-
At the end of the treatment period, animals are euthanized.
-
Brain tissue and cerebrospinal fluid (CSF) are collected.
-
Brain tissue is homogenized, and the levels of soluble and insoluble Aβ40 and Aβ42 are measured by ELISA or Western blot.
-
Aβ levels in the CSF are also quantified.
-
The percentage reduction in brain and CSF Aβ levels is calculated relative to a vehicle-treated control group.
-
Conclusion
This compound, as a BACE1 inhibitor, operates within a well-established therapeutic framework for Alzheimer's disease. Its mechanism of action is centered on the direct inhibition of the BACE1 enzyme to reduce the production of amyloid-beta peptides, the primary component of amyloid plaques. While specific quantitative performance data for this compound is not publicly available, the experimental protocols outlined in this guide provide a clear roadmap for its evaluation and comparison against other inhibitors in its class. The ultimate clinical success of any BACE1 inhibitor depends on a delicate balance between achieving sufficient Aβ reduction in the brain and maintaining a favorable safety profile, as off-target effects and impacts on other BACE1 substrates remain a critical area of investigation.
References
- 1. rcsb.org [rcsb.org]
- 2. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BACE | CymitQuimica [cymitquimica.com]
- 7. glpbio.com [glpbio.com]
- 8. The β-secretase (BACE) inhibitor NB-360 in preclinical models: From amyloid-β reduction to downstream disease-relevant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Bace-IN-1
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Bace-IN-1 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and the surrounding ecosystem. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound waste.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information typical for small molecule inhibitors of this class.
| Category | Information | Precautionary Measures |
| Physical State | Solid (powder) | Avoid dust formation. |
| Solubility | Soluble in organic solvents (e.g., DMSO) | Prepare solutions in a well-ventilated area or fume hood. |
| Toxicity | Potential acute toxicity if ingested, inhaled, or absorbed through the skin. | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. |
| Environmental Hazard | May be harmful to aquatic life. | Prevent release into the environment. Do not dispose of down the drain. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | Follow manufacturer's recommendations for storage temperature. |
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form (solid, in solution, or as contaminated labware). All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
1. Solid this compound Waste (Unused or Expired Compound):
-
Segregation: Keep solid this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Packaging:
-
Place the solid this compound in its original container if possible. Ensure the container is in good condition with a secure cap.
-
If the original container is not available, use a new, clean, and compatible container (e.g., a high-density polyethylene (HDPE) bottle). The container must be chemically resistant and have a tightly sealing lid.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste."
-
Identify the contents as "this compound (solid)."
-
Include the approximate quantity of the waste.
-
Add the date of disposal and the name of the generating laboratory or researcher.
-
-
Storage: Store the labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for waste pickup with your institution's EHS department.
2. This compound Solutions (e.g., in DMSO):
-
Segregation: Collect this compound solutions in a dedicated waste container separate from other solvent waste streams, particularly halogenated solvents, unless otherwise instructed by your EHS office.
-
Packaging:
-
Use a chemically compatible container, typically a glass or HDPE bottle with a screw cap, designed for liquid hazardous waste.
-
Never mix incompatible wastes in the same container.
-
-
Labeling:
-
Label the container with "Hazardous Waste."
-
List all components of the solution, including the solvent (e.g., "this compound in DMSO").
-
Provide the concentration or an estimated percentage of each component.
-
Include the date and the generator's details.
-
-
Storage: Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills. Keep the container closed except when adding waste.
-
Pickup: Schedule a pickup with your institution's EHS for proper disposal.
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Segregation: All items grossly contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be treated as hazardous waste.
-
Packaging:
-
Place solid contaminated waste into a designated, durable, and leak-proof plastic bag or a labeled, sealed container.
-
Sharps, such as contaminated needles or razor blades, must be disposed of in an approved sharps container.
-
-
Labeling:
-
Label the waste bag or container as "Hazardous Waste."
-
Specify the contents, for example, "Lab debris contaminated with this compound."
-
-
Storage: Store the sealed bag or container in the designated hazardous waste accumulation area.
-
Pickup: Arrange for collection by your institution's EHS.
Emergency Spill Procedures
In the event of a this compound spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials.
-
Personal Protection: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles, before attempting cleanup. For larger spills or if there is a risk of airborne dust, a respirator may be necessary.
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop the solid material into a hazardous waste container. Avoid creating dust.
-
Liquid Spills: Use an appropriate chemical absorbent pad or spill kit to absorb the liquid. Place the used absorbent materials into a sealed hazardous waste bag or container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
